Product packaging for 1-Oleoyl-2-palmitoylglycerol(Cat. No.:)

1-Oleoyl-2-palmitoylglycerol

Cat. No.: B1140357
M. Wt: 594.9 g/mol
InChI Key: DOZKMFVMCATMEH-ZCXUNETKSA-N
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Description

1-oleoyl-2-palmitoylglycerol is a 1,2-diglyceride in which the 1- and 2-acyl groups are specified as oleoyl and palmitoyl respectively. It is functionally related to an oleic acid and a hexadecanoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H70O5 B1140357 1-Oleoyl-2-palmitoylglycerol

Properties

IUPAC Name

(2-hexadecanoyloxy-3-hydroxypropyl) (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZKMFVMCATMEH-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Oleoyl-2-palmitoylglycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Oleoyl-2-palmitoylglycerol, a significant diacylglycerol molecule. The document details its physicochemical properties, relevant experimental methodologies for its synthesis and analysis, and its crucial role in cellular signaling pathways.

Physicochemical Properties of this compound

This compound is a 1,2-diglyceride where the acyl groups at the 1 and 2 positions are oleoyl and palmitoyl, respectively.[1] Its molecular and physical characteristics are summarized below.

PropertyValueSource
Molecular Formula C37H70O5PubChem[1]
Molecular Weight 594.9 g/mol PubChem[1]
IUPAC Name (2-hexadecanoyloxy-3-hydroxypropyl) (Z)-octadec-9-enoatePubChem[1]
Monoisotopic Mass 594.52232533 DaPubChem[1]
Topological Polar Surface Area 72.8 ŲPubChem[1]
Complexity 603PubChem[1]
XLogP3 14.2PubChem[1]

Experimental Protocols

The synthesis and analysis of specific diacylglycerols like this compound often employ enzymatic and chromatographic techniques. The following sections outline relevant methodologies based on the synthesis and analysis of structurally similar compounds.

Enzymatic Synthesis

The synthesis of specific di- and tri-acylglycerols is frequently achieved through lipase-catalyzed reactions due to their high selectivity. A common strategy involves a two-step enzymatic process, which can be adapted for the synthesis of this compound.

Step 1: Production of 2-monopalmitin

The initial step involves the alcoholysis of tripalmitin using a lipase that is sn-1,3-regiospecific. This reaction selectively removes the fatty acids at the sn-1 and sn-3 positions, yielding 2-monopalmitin. The product can then be purified by crystallization.

Step 2: Esterification with Oleic Acid

In the second step, the purified 2-monopalmitin is esterified with oleic acid, again using a lipase catalyst.[2][3] This reaction attaches the oleoyl group to the sn-1 position, forming this compound. The reaction can often be performed in a solvent-free system.[2]

G cluster_0 Step 1: Alcoholysis cluster_1 Step 2: Esterification Tripalmitin Tripalmitin Lipase (sn-1,3 specific) Lipase (sn-1,3 specific) Tripalmitin->Lipase (sn-1,3 specific) Substrate 2-Monopalmitin 2-Monopalmitin Lipase (sn-1,3 specific)->2-Monopalmitin Product Alcohol Alcohol Alcohol->Lipase (sn-1,3 specific) Reactant Purification (Crystallization) Purification (Crystallization) 2-Monopalmitin->Purification (Crystallization) Purified 2-Monopalmitin Purified 2-Monopalmitin Purification (Crystallization)->Purified 2-Monopalmitin Lipase Lipase Purified 2-Monopalmitin->Lipase Substrate This compound This compound Lipase->this compound Final Product Oleic Acid Oleic Acid Oleic Acid->Lipase Acyl Donor

Enzymatic synthesis workflow for a diacylglycerol.
Analytical Methodologies

The analysis and quantification of this compound can be performed using high-performance liquid chromatography (HPLC) and gas chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

A method using Silver-ion HPLC has been established for the accurate analysis of structurally similar compounds like 1,3-dioleoyl-2-palmitoylglycerol.[4] This technique allows for the separation of different triacylglycerol and diacylglycerol isomers.[4]

  • Column: A ChromSpher 5 Lipid column is often employed.[4]

  • Mobile Phase: A mixture of dichloromethane and acetone can be used as the eluent.[4]

  • Detection: An Evaporative Light Scattering Detector (ELSD) is suitable for the detection of lipids.[4]

Gas Chromatography (GC)

The fatty acid composition of the synthesized diacylglycerol can be determined by gas chromatography. This typically involves the derivatization of the fatty acids to their corresponding methyl esters, which are then analyzed by GC.

Role in Cellular Signaling

This compound is a species of diacylglycerol (DAG), a critical second messenger in cellular signaling pathways. DAGs are generated from the hydrolysis of membrane phospholipids and are potent activators of Protein Kinase C (PKC).[5]

The Diacylglycerol (DAG) Signaling Pathway

The binding of an agonist, such as a hormone or growth factor, to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase can activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.

While IP3 is a small, water-soluble molecule that diffuses into the cytosol to trigger the release of Ca2+ from the endoplasmic reticulum, DAG remains in the plasma membrane. Here, it serves as a docking site for and allosterically activates members of the Protein Kinase C (PKC) family. The activation of PKC leads to the phosphorylation of a wide range of downstream protein targets, thereby modulating numerous cellular processes, including cell growth, differentiation, and apoptosis. The signaling is terminated by the conversion of DAG to phosphatidic acid by DAG kinases.[6]

G cluster_membrane Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets Agonist Agonist Agonist->GPCR Binds Ca_Release Ca2+ Release IP3->Ca_Release Triggers Ca_Release->PKC Co-activates (conventional PKCs)

General Diacylglycerol (DAG) signaling pathway.
Specificity of Diacylglycerol Species

Different molecular species of DAG can exhibit preferences for activating specific PKC isoforms.[7] For instance, studies have shown that conventional PKCs (like PKCα and βII) and novel PKCs (like PKCδ and ε) have different sensitivities and dependencies on DAG species with varying fatty acid compositions.[7] While some studies have focused on DAG species like 1-stearoyl-2-arachidonoyl glycerol in the activation of nuclear PKC, the specific roles and isoform preferences of this compound in signaling are areas of ongoing research.[5] The diversity of DAG species adds a layer of complexity and specificity to cellular signaling, allowing for fine-tuned regulation of cellular responses.

References

An In-depth Technical Guide on the Biological Functions of 1-Oleoyl-2-palmitoylglycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-palmitoylglycerol (OPG) is a specific stereoisomer of diacylglycerol (DAG), a critical lipid second messenger and a key intermediate in cellular metabolism. The precise arrangement of the oleoyl and palmitoyl acyl chains on the glycerol backbone confers distinct biological activities that differentiate it from other DAG isomers. This technical guide provides a comprehensive overview of the known biological functions of OPG, with a focus on its role in signal transduction, particularly the activation of Protein Kinase C (PKC), its metabolic fate, and its implications in various physiological and pathological processes. This document synthesizes current research findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key pathways to facilitate a deeper understanding of OPG's role in cellular biology.

Introduction to Diacylglycerols and the Significance of Stereoisomerism

Diacylglycerols are a class of glycerolipids consisting of a glycerol molecule with two fatty acid chains attached. They are pivotal molecules in cellular physiology, serving as precursors for the synthesis of various lipids and as potent signaling molecules. The biological function of a DAG molecule is exquisitely dependent on its stereoisomerism—the specific fatty acids esterified to the glycerol backbone and their positions (sn-1, sn-2, or sn-3). The sn-1,2-diacylglycerols are the primary isomers with signaling capabilities, acting as second messengers to recruit and activate a variety of proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases.[1][2] this compound, with an unsaturated oleic acid at the sn-1 position and a saturated palmitic acid at the sn-2 position, represents a physiologically relevant DAG isomer.

Biological Functions of this compound

The primary and most well-characterized biological function of this compound is its role as a second messenger in intracellular signaling cascades.

Activation of Protein Kinase C (PKC)

OPG, like other sn-1,2-diacylglycerols, is a potent activator of conventional and novel isoforms of Protein Kinase C. The binding of OPG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase. This activation is often synergistic with calcium ions, which bind to the C2 domain of conventional PKC isoforms.[1][2] The specific acyl chains of OPG can influence the activation of different PKC isoforms, although detailed comparative studies focusing specifically on OPG are limited. However, studies comparing various DAGs have shown that the nature of the acyl chains (saturated vs. unsaturated) can modulate the activation of specific PKC isoforms.[3][4]

Role in Insulin Signaling and Hepatic Insulin Resistance

Emerging evidence suggests a role for specific DAG isomers in the development of hepatic insulin resistance. An accumulation of sn-1,2-DAGs in the liver is associated with the activation of PKCε, which in turn can phosphorylate the insulin receptor and impair downstream insulin signaling.[5] While the specific contribution of OPG to this process is an area of active investigation, studies have shown that palmitate can induce insulin resistance and increase diacylglycerol levels in hepatocytes.[6][7][8]

Signaling Pathways Involving this compound

The principal signaling pathway initiated by OPG is the activation of PKC and its downstream targets.

The Canonical PKC Activation Pathway

Upon stimulation of cell surface receptors (e.g., G protein-coupled receptors or receptor tyrosine kinases), phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane, generating two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, the newly generated DAG, including OPG, remains in the membrane. This localized increase in OPG concentration recruits PKC to the membrane, leading to its activation. Activated PKC then phosphorylates a wide array of substrate proteins, modulating their activity and leading to diverse cellular responses, including cell proliferation, differentiation, and apoptosis.

PKC_Activation_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 OPG This compound (OPG) PIP2->OPG Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store Binds to receptor on PKC_inactive Inactive PKC OPG->PKC_inactive Binds to Ca_Ion Ca_Store->Ca_Ion Releases Ca_Ion->PKC_inactive Binds to PKC_active Active PKC PKC_inactive->PKC_active Activation Substrates Substrate Proteins PKC_active->Substrates Phosphorylates Response Cellular Response Substrates->Response Leads to

Figure 1: Canonical Protein Kinase C (PKC) activation pathway initiated by this compound (OPG).

Metabolic Fate of this compound

As a central intermediate in lipid metabolism, OPG can be directed into several metabolic pathways.

Synthesis of Triacylglycerols (TAGs)

OPG can be acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols, the primary form of energy storage in cells.

Synthesis of Phospholipids

Alternatively, OPG can serve as a precursor for the synthesis of major membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE), through the Kennedy pathway.

Conversion to Phosphatidic Acid

Diacylglycerol kinases (DGKs) can phosphorylate OPG to yield phosphatidic acid (PA), another important signaling lipid and metabolic intermediate. This conversion also serves to terminate OPG-mediated signaling.

OPG_Metabolic_Fate OPG This compound (OPG) TAG Triacylglycerols (TAGs) OPG->TAG Phospholipids Phospholipids (PC, PE) OPG->Phospholipids PA Phosphatidic Acid (PA) OPG->PA DGAT DGAT DGAT->OPG Kennedy_Pathway Kennedy Pathway Enzymes Kennedy_Pathway->OPG DGK DGK DGK->OPG

Figure 2: Major metabolic pathways of this compound (OPG).

Quantitative Data

Quantitative data on the specific effects of this compound is sparse in the literature. Most studies have focused on more readily available or synthetic DAGs. The following table summarizes representative quantitative data for related diacylglycerols to provide a comparative context.

ParameterDiacylglycerol IsomerValueExperimental SystemReference
PKCα Activation 1,2-sn-dioleoylglycerol (DOG)More potent activator than 1,3-DOGPOPC/POPS vesicles[1][2]
PKC Isoform Activation 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)Higher activation of PKCα and PKCδ vs. SDG and SEGIn vitro kinase assay[3][4]
PKC Isoform Activation 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)Higher activation of PKCβI vs. SAGIn vitro kinase assay[3][4]
PKC Isoform Activation 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)Higher activation of PKCβI vs. SAGIn vitro kinase assay[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Lipid Extraction from Cells or Tissues

A standard method for extracting total lipids is a modification of the Bligh and Dyer method.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass tubes with Teflon-lined caps

  • Centrifuge

Procedure:

  • Homogenize the cell or tissue sample in a mixture of chloroform:methanol (1:2, v/v).

  • Add chloroform and 0.9% NaCl to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • The lower organic phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen.

  • The dried lipid extract is reconstituted in an appropriate solvent for downstream analysis.

In Vitro Protein Kinase C Activity Assay

This protocol outlines a common method for measuring PKC activity using a radioactive isotope.

Materials:

  • Purified PKC isoform

  • [γ-³²P]ATP

  • PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • Lipid vesicles containing phosphatidylserine (PS) and the diacylglycerol of interest (e.g., OPG)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare lipid vesicles by drying a mixture of PS and OPG under nitrogen and resuspending in buffer followed by sonication.

  • Set up the kinase reaction by combining the assay buffer, lipid vesicles, PKC enzyme, and substrate peptide.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the paper using a scintillation counter.

PKC_Assay_Workflow Start Start Prepare_Vesicles Prepare Lipid Vesicles (PS + OPG) Start->Prepare_Vesicles Setup_Reaction Set up Kinase Reaction (Buffer, Vesicles, PKC, Substrate) Prepare_Vesicles->Setup_Reaction Add_ATP Add [γ-³²P]ATP Setup_Reaction->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction (Spot on Phosphocellulose Paper) Incubate->Stop_Reaction Wash Wash Paper Stop_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify End End Quantify->End

References

The Occurrence and Analysis of 1-Oleoyl-2-palmitoylglycerol in Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-palmitoylglycerol (OPO), a structured triacylglycerol, is a significant component of human milk fat and plays a crucial role in infant nutrition and development. Its unique stereospecific positioning of palmitic acid at the sn-2 position influences fat and calcium absorption. Beyond its role in infant nutrition, the presence of OPO in various natural sources and its metabolic fate are of increasing interest to researchers in food science, nutrition, and drug development. This technical guide provides an in-depth overview of the natural sources of OPO, presenting quantitative data from various studies. Furthermore, it details the common experimental protocols for the extraction and quantification of triacylglycerols, including OPO, from natural matrices. Finally, this guide illustrates the metabolic pathway of dietary OPO and a typical experimental workflow for its analysis.

Natural Sources of this compound (OPO)

This compound is found in varying concentrations across a range of natural fats and oils. Human milk is a particularly rich source, and its presence in animal fats is also notable. In vegetable oils, the concentration of OPO is generally lower, with palmitic acid predominantly found at the sn-1 and sn-3 positions.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound (or its isomeric mixture, palmitoyl-diolein) in various natural sources. It is important to note that nomenclature in the literature can be inconsistent, with "POO" (palmitoyl-diolein) often used to represent a mixture of isomers including OPO (1,3-dioleoyl-2-palmitoylglycerol).

Natural SourceOPO (or POO) Concentration (% of total triacylglycerols)Reference(s)
Animal Sources
Human Milk13.9 ± 2.1%[1]
Lard (Pork Fat)21.55 ± 0.08%[2]
Vegetable Sources
Palm Oil30.4% (as POO)[3]
Olive Oil25.8% - 30.3% (as POO)[4]
Sunflower OilNot typically reported as a major TAG[3]
Soybean OilNot typically reported as a major TAG[3]

Experimental Protocols for OPO Analysis

The quantification of this compound in natural sources requires robust analytical methodologies. The following sections outline a general workflow and specific techniques commonly employed.

Lipid Extraction

A crucial first step is the efficient extraction of lipids from the sample matrix. The Folch or Bligh-Dyer methods are standard procedures.

  • Objective: To isolate total lipids from the sample.

  • Procedure (General Folch Method):

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

    • Allow the mixture to stand, promoting the separation of the lipid-containing chloroform layer.

    • Wash the chloroform layer with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Triacylglycerol (TAG) Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying individual TAGs like OPO.

  • Instrumentation: An HPLC system equipped with a suitable detector. Common detectors include:

    • Refractive Index (RI) Detector: Sensitive to the bulk property of the eluent and provides a universal response for non-absorbing compounds like TAGs.

    • Evaporative Light Scattering Detector (ELSD): Offers good sensitivity for non-volatile analytes like TAGs.

    • Mass Spectrometry (MS): Provides structural information and high sensitivity and selectivity, enabling the differentiation of isomeric TAGs.

  • Chromatographic Column: Reversed-phase columns (e.g., C18, C30) are most commonly used for TAG separation. The separation is based on the partition number (PN), which is related to the number of carbon atoms and double bonds in the fatty acid chains.

  • Mobile Phase: A gradient of solvents is typically used to achieve optimal separation of the complex mixture of TAGs. Common mobile phases include mixtures of acetonitrile, acetone, isopropanol, and dichloromethane.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a certified reference standard of OPO. An internal standard is often used to correct for variations in sample preparation and injection volume.

Visualizations: Pathways and Workflows

Metabolic Fate of Dietary this compound

The stereospecific structure of OPO influences its digestion and absorption. The following diagram illustrates the metabolic pathway of dietary OPO.

metabolic_fate_OPO OPO This compound (OPO) in Small Intestine Lumen PancreaticLipase Pancreatic Lipase (sn-1,3 specific) OPO->PancreaticLipase Hydrolysis HydrolysisProducts Hydrolysis Products: 2-Monopalmitin (2-MG) + 2 Free Oleic Acids PancreaticLipase->HydrolysisProducts Absorption Absorption HydrolysisProducts->Absorption Enterocyte Enterocyte Reesterification Re-esterification Enterocyte->Reesterification Metabolic Pathway Absorption->Enterocyte ResynthesizedOPO Resynthesized OPO Reesterification->ResynthesizedOPO Chylomicron Incorporation into Chylomicrons ResynthesizedOPO->Chylomicron LymphaticSystem Lymphatic System Chylomicron->LymphaticSystem Transport SystemicCirculation Systemic Circulation LymphaticSystem->SystemicCirculation

Metabolic pathway of dietary OPO.
General Experimental Workflow for OPO Quantification

The following diagram outlines the key steps in the analytical workflow for quantifying OPO in a natural source.

experimental_workflow Start Sample Collection (e.g., Milk, Oil, Fat Tissue) Homogenization Sample Homogenization Start->Homogenization LipidExtraction Lipid Extraction (e.g., Folch Method) Homogenization->LipidExtraction SolventEvaporation Solvent Evaporation LipidExtraction->SolventEvaporation TotalLipidExtract Total Lipid Extract SolventEvaporation->TotalLipidExtract HPLC HPLC Analysis (Reversed-Phase Column) TotalLipidExtract->HPLC Detection Detection (RI, ELSD, or MS) HPLC->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis Result OPO Concentration DataAnalysis->Result

Workflow for OPO quantification.

Conclusion

This compound is a key structured lipid with significant nutritional implications, most notably as a major component of human milk fat. While present in some animal fats, its concentration in common vegetable oils is relatively low in their native state. The analytical methodologies for its quantification are well-established, primarily relying on HPLC-based techniques. The unique metabolic fate of OPO, driven by the sn-2 position of palmitic acid, underscores the importance of stereospecific analysis in lipidomics. Further research into the broader physiological effects of OPO and its metabolites will continue to be an area of significant interest for nutritional science and the development of functional foods and therapeutics.

References

A Technical Guide to the Synthesis of 1-Oleoyl-2-palmitoylglycerol (OPG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the primary synthesis pathways for 1-Oleoyl-2-palmitoylglycerol (OPG), a structured triacylglycerol of significant interest in nutrition and pharmaceutical applications. It details both the endogenous metabolic routes within biological systems and the chemoenzymatic strategies employed for its large-scale production.

Endogenous Biosynthesis Pathways

In mammalian cells, the synthesis of triacylglycerols (TAGs), including OPG, occurs primarily through two convergent pathways located in the endoplasmic reticulum: the Glycerol-3-Phosphate (Kennedy) pathway and the Monoacylglycerol pathway.

Glycerol-3-Phosphate (Kennedy) Pathway

The de novo synthesis of TAGs predominantly follows the Kennedy pathway, which involves the sequential acylation of a glycerol backbone.[1][2][3]

  • First Acylation: The pathway begins with the acylation of glycerol-3-phosphate (G3P) at the sn-1 position by a long-chain acyl-CoA, a reaction catalyzed by the enzyme Glycerol-3-Phosphate Acyltransferase (GPAT) .[4][5] This is the rate-limiting step in glycerolipid synthesis.[4][6] The product of this reaction is lysophosphatidic acid (LPA). In mammals, four GPAT isoforms have been identified (GPAT1-4).[4][5]

  • Second Acylation: The resulting LPA is then acylated at the sn-2 position by Lysophosphatidic Acid Acyltransferase (LPAAT) , also known as 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT), to form phosphatidic acid (PA).[7][8][9] This step is crucial for determining the fatty acid at the sn-2 position.

  • Dephosphorylation: Phosphatidic acid is subsequently dephosphorylated by phosphatidic acid phosphatase (PAP), also known as lipin, to yield sn-1,2-diacylglycerol (DAG).

  • Final Acylation: The final step is the acylation of DAG at the sn-3 position, catalyzed by Diacylglycerol Acyltransferase (DGAT) .[10] There are two main DGAT enzymes, DGAT1 and DGAT2, which exhibit distinct substrate preferences. DGAT2 appears to preferentially utilize nascent DAG and de novo synthesized fatty acids, while DGAT1 is more involved in re-esterifying partial glycerides with preformed fatty acids.[10][11] The formation of this compound specifically requires the incorporation of a palmitoyl group at the sn-2 position by LPAAT and an oleoyl group at the sn-1 position by GPAT, followed by the addition of another acyl group at the sn-3 position by DGAT.

Kennedy_Pathway G3P Glycerol-3-Phosphate LPA 1-Acyl-sn-glycerol 3-phosphate (LPA) G3P->LPA G3P->LPA GPAT PA Phosphatidic Acid (PA) LPA->PA LPA->PA LPAAT DAG sn-1-Oleoyl-2-palmitoyl- glycerol (DAG) PA->DAG PA->DAG PAP (Lipin) TAG 1-Oleoyl-2-palmitoyl- 3-acyl-glycerol (TAG) DAG->TAG DAG->TAG DGAT acyl1 Oleoyl-CoA acyl1->G3P acyl2 Palmitoyl-CoA acyl2->LPA acyl3 Acyl-CoA acyl3->DAG enzyme1 GPAT enzyme2 LPAAT enzyme3 PAP (Lipin) enzyme4 DGAT

Fig. 1: The Kennedy Pathway for de novo triacylglycerol synthesis.
Monoacylglycerol (MGAT) Pathway

This pathway is particularly important in the small intestine for the absorption of dietary fat but is also active in other tissues like the liver.[12] It provides an alternative route to DAG synthesis.

  • Acylation of Monoacylglycerol: The pathway begins with a monoacylglycerol (MAG), such as sn-2-palmitoylglycerol. The enzyme Monoacylglycerol Acyltransferase (MGAT) catalyzes the acylation of this MAG at the sn-1 or sn-3 position to form a DAG.[13][14][15] In humans, there are three MGAT enzymes (MOGAT1, MOGAT2, MOGAT3).[15]

  • Final Acylation: The resulting DAG then enters the final step of the Kennedy pathway, where it is acylated by DGAT to form a TAG.[14] This pathway can be a significant contributor to TAG synthesis, with MGAT enzymes showing interactions with DGAT enzymes to facilitate the process.[14]

MGAT_Pathway MAG sn-2-Palmitoylglycerol (2-MAG) DAG sn-1-Oleoyl-2-palmitoyl- glycerol (DAG) MAG->DAG MAG->DAG MGAT TAG 1-Oleoyl-2-palmitoyl- 3-acyl-glycerol (TAG) DAG->TAG DAG->TAG DGAT acyl1 Oleoyl-CoA acyl1->MAG acyl2 Acyl-CoA acyl2->DAG

Fig. 2: The Monoacylglycerol (MGAT) Pathway for DAG and TAG synthesis.

In Vitro Chemoenzymatic Synthesis

The industrial production of OPG, particularly for infant formula, relies heavily on chemoenzymatic methods that offer high selectivity and yield. These methods typically use sn-1,3-specific lipases to precisely control the placement of fatty acids on the glycerol backbone.

Two-Step Enzymatic Synthesis

A widely used and highly selective method involves a two-step process starting from tripalmitin (PPP).[16][17]

  • Step 1: Enzymatic Alcoholysis. Tripalmitin is subjected to alcoholysis (e.g., with ethanol) catalyzed by an sn-1,3-specific lipase, such as one from Candida sp. 99-125 or Rhizomucor miehei.[17][18] The lipase selectively cleaves the palmitic acid from the sn-1 and sn-3 positions, yielding sn-2-monopalmitin (2-MP). The 2-MP intermediate is then isolated and purified, often through crystallization or solvent extraction.[16][17]

  • Step 2: Enzymatic Esterification. The purified 2-MP is then esterified with oleic acid, often using the same sn-1,3-specific lipase. The lipase catalyzes the attachment of oleic acid to the available sn-1 and sn-3 positions of the 2-MP, forming the desired 1,3-dioleoyl-2-palmitoylglycerol (OPO), which is the symmetric isomer of OPG.[16][18] This reaction is frequently performed in a solvent-free system to create a more food-grade process.[16]

Two_Step_Synthesis Workflow for Two-Step Enzymatic Synthesis of OPO/OPG sub1 Tripalmitin (PPP) proc1 Step 1: Alcoholysis sub1->proc1 sub2 Ethanol sub2->proc1 sub3 Oleic Acid proc3 Step 2: Esterification (Solvent-Free) sub3->proc3 inter sn-2-Monopalmitin (2-MP) proc1->inter proc2 Purification (Crystallization / Extraction) inter->proc2 proc2->proc3 prod 1,3-Dioleoyl-2-palmitoylglycerol (OPO) proc3->prod enzyme sn-1,3 Lipase (e.g., Rhizomucor miehei) enzyme->proc1 enzyme->proc3

Fig. 3: Workflow for the two-step enzymatic synthesis of OPO/OPG.
One-Step Acidolysis or Interesterification

OPG can also be synthesized in a single step via acidolysis or interesterification. In this approach, a fat rich in palmitic acid at the sn-2 position, such as tripalmitin or palm oil fractions, is reacted directly with oleic acid or oleic acid esters.[19][20][21] An sn-1,3-specific lipase (e.g., Lipozyme RM IM) catalyzes the exchange of fatty acids at the sn-1 and sn-3 positions, replacing palmitic acid with oleic acid.[20][21] While simpler, this method can sometimes result in a lower purity of the final OPG product compared to the two-step method, with byproducts that may be difficult to remove.[20]

Experimental Protocols and Quantitative Data

Detailed Protocol: Two-Step Enzymatic Synthesis of OPO

This protocol is a composite representation based on methodologies described in the literature.[16][17]

Step 1: Synthesis of sn-2-Monopalmitin (2-MP) via Alcoholysis

  • Materials: Tripalmitin (PPP), ethanol, n-hexane (or other suitable organic solvent), immobilized sn-1,3-specific lipase (e.g., Rhizomucor miehei lipase immobilized on EP 100).

  • Enzyme Preparation: Equilibrate the immobilized lipase to a water activity of approximately 0.43 to optimize catalytic activity.

  • Reaction Setup: Dissolve tripalmitin in n-hexane in a stirred-tank reactor. Add ethanol and the prepared immobilized lipase. A typical substrate molar ratio might be 1:4 (PPP:ethanol).

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring for several hours until maximum conversion is achieved, as monitored by TLC or GC.

  • Product Isolation: After the reaction, filter to remove the immobilized enzyme (which can be reused). Remove the solvent under vacuum.

  • Purification: Isolate the 2-MP from the resulting mixture of glycerides and fatty acid ethyl esters by crystallization from a solvent like acetone at a low temperature or via solvent extraction.[17] Dry the purified 2-MP crystals under vacuum.

Step 2: Synthesis of OPO via Esterification

  • Materials: Purified 2-MP, oleic acid, immobilized sn-1,3-specific lipase.

  • Reaction Setup: Combine the purified 2-MP and oleic acid in a reactor, typically in a 1:2 to 1:3 molar ratio. This step is often performed in a solvent-free system.[16]

  • Reaction Conditions: Add the immobilized lipase (e.g., 10% by weight of substrates). Conduct the reaction at a higher temperature (e.g., 60°C) under vacuum to remove the water produced during esterification, driving the reaction to completion.

  • Product Recovery: After the reaction, filter to remove the enzyme. The resulting product is a structured lipid rich in OPO. Further purification by column chromatography or molecular distillation can be performed to achieve higher purity if required.

Quantitative Data Summary

The following table summarizes key quantitative data from various chemoenzymatic synthesis studies.

ReferenceSynthesis MethodKey SubstratesEnzymeYield/ContentPurity/SelectivityKey Conditions
Schmid et al., 1999[16]Two-StepTripalmitin, Oleic AcidRhizomucor miehei, Rhizopus delemar2-MP: up to 85%; OPO: up to 78%>95% purity (2-MP); 96% PA at sn-2Water activity 0.43, solvent-free 2nd step
Liu et al., 2016[17]Two-StepTripalmitin, Oleic AcidCandida sp. 99-125 lipase2-MP: 78.03%; OPO: 65%98.01% purity (2-MP); 75% PA at sn-2Solvent extraction for 2-MP purification
Wei et al., 2015[20]One-Step AcidolysisTripalmitin, Oleic AcidLipozyme RM IMOPO content: 40.23%N/ASolvent-free, 60°C, 6:1 molar ratio (OA:PPP)
Wang et al., 2015[22]Three-Step ChemoenzymaticGlycerol, Oleic Acid, Palmitic AcidNovozym 435 (for 1,3-diolein)OPO yield: 90.5%98.7% regiopurityChemical final step (acylation of 1,3-diolein)
Ferreira-Dias et al.[19]Three-Step from Palm OilPalm Oil FractionsLipozyme IM 60OPO content in TAG: ~74 mol%90.7 mol% PA at sn-2Acidolysis of synthesized tripalmitin

Analytical Techniques for OPG Characterization

The verification of OPG synthesis and the determination of its purity and regiospecificity are crucial.

  • High-Performance Liquid Chromatography (HPLC): Non-aqueous reversed-phase HPLC is used for initial separation. Silver ion HPLC (Ag+-HPLC) is particularly effective for separating TAG isomers, including distinguishing OPG from its regioisomer OOP (1,2-dioleoyl-3-palmitoylglycerol).[23][24]

  • Gas Chromatography (GC): GC analysis of fatty acid methyl esters (FAMEs), prepared after pancreatic lipase digestion, is used to determine the fatty acid composition at the sn-2 position, confirming the correct placement of palmitic acid.[19]

  • Evaporative Light-Scattering Detector (ELSD): Often used with HPLC for the quantification of lipids like OPG, especially in samples with low concentrations.[23]

References

The Metabolic Odyssey of 1-Oleoyl-2-palmitoylglycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Absorption, Distribution, Metabolism, Excretion, and Signaling Roles of a Key Diacylglycerol Species

Abstract

1-Oleoyl-2-palmitoylglycerol (OPG) is a prominent sn-1,2-diacylglycerol (DAG) species deeply enmeshed in the intricate web of lipid metabolism and cellular signaling. As a key intermediate in the biosynthesis of triglycerides and phospholipids, and a potent second messenger, the metabolic fate of OPG is of paramount interest to researchers in physiology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the current understanding of OPG's journey through the body, from its dietary absorption to its ultimate metabolic conversion and its role in activating critical signaling cascades. This document details the enzymatic processes governing its synthesis and degradation, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the key metabolic and signaling pathways.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Their stereochemistry, specifically the position of the fatty acyl chains on the glycerol backbone, dictates their metabolic fate and biological function. The sn-1,2-diacylglycerols, such as this compound (OPG), are of particular significance as they are the primary stereoisomers that function as second messengers in signal transduction pathways.

OPG can be generated through two primary routes: the de novo synthesis via the Kennedy pathway, and the hydrolysis of membrane phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). Once formed, OPG can be metabolized through several pathways: it can be phosphorylated by diacylglycerol kinases (DGKs) to phosphatidic acid (PA), acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs) for energy storage, or hydrolyzed by lipases to release free fatty acids and monoacylglycerol.

Beyond its role as a metabolic intermediate, OPG is a critical activator of several protein kinase C (PKC) isoforms, initiating a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Understanding the metabolic fate of OPG is therefore crucial for elucidating its role in both normal physiology and in pathological conditions such as cancer, diabetes, and cardiovascular disease.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Dietary triacylglycerols are the primary source of OPG. In the lumen of the small intestine, pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions of TAGs, yielding two free fatty acids and a 2-monoacylglycerol (2-MAG). 2-palmitoylglycerol, a product of TAGs containing palmitic acid at the sn-2 position, is readily absorbed by enterocytes. Within these cells, it is re-esterified to form di- and triacylglycerols. While direct absorption data for OPG is limited, studies on similar structured lipids like 1,3-dioleoyl-2-palmitoylglycerol (OPO) suggest that the presence of palmitic acid at the sn-2 position enhances the absorption of both the fatty acid and calcium.[1]

Distribution

Following absorption and re-esterification in the enterocytes, newly synthesized TAGs, which would include species derived from OPG, are incorporated into chylomicrons. These lipoprotein particles are then secreted into the lymphatic system and subsequently enter the bloodstream. Lipoprotein lipase (LPL), located on the surface of endothelial cells in peripheral tissues such as adipose tissue and muscle, hydrolyzes the TAGs within chylomicrons, releasing fatty acids and glycerol for uptake by these tissues. The remaining chylomicron remnants are cleared by the liver. Specific quantitative data on the tissue distribution of OPG is scarce in the literature.

Metabolism

The metabolic pathways of OPG are central to lipid homeostasis and signaling.

2.3.1. De Novo Synthesis (Kennedy Pathway)

The primary anabolic route for OPG synthesis is the Kennedy pathway, which occurs predominantly in the endoplasmic reticulum. This pathway involves the sequential acylation of glycerol-3-phosphate.

2.3.2. Hydrolysis of Phospholipids

A crucial source of signaling OPG is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) at the plasma membrane.[2] This reaction is a key event in G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling, generating OPG and inositol 1,4,5-trisphosphate (IP3) as second messengers.[2][3]

2.3.3. Catabolic Pathways

Once formed, OPG can be directed towards several metabolic fates:

  • Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate OPG to phosphatidic acid (PA), terminating the DAG signal and initiating the synthesis of other phospholipids.

  • Acylation: Diacylglycerol acyltransferases (DGATs) catalyze the acylation of OPG to form triacylglycerols (TAGs), which are stored in lipid droplets as an energy reserve. There are two major DGAT enzymes, DGAT1 and DGAT2, which exhibit different subcellular localizations and potential substrate specificities.[4]

  • Hydrolysis: Various lipases can hydrolyze OPG to release oleic acid, palmitic acid, and glycerol.

Excretion

The fatty acid and glycerol components of OPG are ultimately metabolized for energy via beta-oxidation and glycolysis, respectively, or incorporated into other lipids. The carbon skeletons are eventually excreted as carbon dioxide and water.

Quantitative Data on OPG Metabolism

Quantitative data specifically for this compound is limited in the public domain. The following tables summarize available data for closely related diacylglycerol species and the enzymes involved in their metabolism. Researchers should consider these as estimates and perform their own quantitative analyses for their specific experimental systems.

Table 1: Activation of Protein Kinase C Isoforms by 1-Palmitoyl-2-oleoyl-sn-glycerol (16:0/18:1-DG)

PKC IsoformSensitivity to 16:0/18:1-DGDependence on 16:0/18:1-DG (Fold Increase)Preference for DG Species
cPKC
αHighStrongLess preference for 18:0/22:6-DG at 2 mmol%
βIIHighModerateNo significant preference
γHighModerateModerate preference for 18:0/22:6-DG at 2 mmol%
nPKC
δ-ModeratePreference for 18:0/22:6-DG at 20 and 200 mmol%
ε-ModerateModerate preference for 18:0/22:6-DG at 2000 mmol%
η-Not markedly activated-
θHighVery StrongPreference for 18:0/22:6-DG at 2 and 20 mmol%

Data adapted from a study on the activation of PKC isozymes by different diacylglycerol molecular species. The study used 1-palmitoyl-2-oleoyl-sn-glycerol (16:0/18:1-DG), a close analog of OPG. Sensitivity and dependence are qualitative summaries from the source.

Table 2: Kinetic Parameters of Phospholipase C (PLC) for PIP2 Hydrolysis

PLC IsoformVmax (nmol/min/mg)Km (µM)
PLC-β1~1500~20
PLC-γ1~1000~30
PLC-δ1~2000~5

Note: These are general kinetic parameters for PLC isoforms acting on PIP2. The specific fatty acid composition of the resulting diacylglycerol, including OPG, will depend on the fatty acid composition of the cellular PIP2 pool. Data is compiled from various sources and should be considered approximate.

Signaling Pathways

This compound, as a canonical sn-1,2-diacylglycerol, is a potent activator of conventional (cPKC) and novel (nPKC) protein kinase C isoforms.[5] The activation of PKC by DAG is a cornerstone of cellular signal transduction, mediating a vast array of physiological responses.

Upon generation at the plasma membrane, OPG recruits PKC from the cytosol. The C1 domain of PKC directly binds to OPG, leading to a conformational change that relieves autoinhibition and activates the kinase domain. For conventional PKCs, this process is also dependent on an increase in intracellular calcium, which binds to the C2 domain and promotes membrane association.[6]

Activated PKC then phosphorylates a multitude of downstream substrate proteins on serine and threonine residues, triggering various signaling cascades. These pathways regulate processes such as:

  • Gene expression

  • Cell proliferation and differentiation

  • Apoptosis

  • Cell migration and adhesion

  • Inflammatory responses

The specific downstream effects of OPG-mediated PKC activation are cell-type and context-dependent.

Experimental Protocols

Lipid Extraction from Tissues

5.1.1. Folch Method

This method is a gold standard for total lipid extraction from tissues.[1][7]

Reagents:

  • Chloroform, analytical grade

  • Methanol, analytical grade

  • 0.9% NaCl solution (w/v) in deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Weigh the tissue sample (e.g., 1 g) and homogenize it in a 20-fold volume (20 mL) of chloroform:methanol (2:1, v/v) using a mechanical homogenizer.

  • Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.

  • Filter the homogenate through a fat-free filter paper or centrifuge to separate the liquid phase.

  • Transfer the filtrate to a separatory funnel and add 0.2 volumes (4 mL for 20 mL of extract) of 0.9% NaCl solution.

  • Vortex the mixture for a few seconds and then allow the phases to separate. Centrifugation at low speed (e.g., 2000 rpm) can facilitate phase separation.

  • Carefully remove the upper aqueous phase.

  • Collect the lower chloroform phase, which contains the lipids.

  • Dry the chloroform phase over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C or -80°C.

5.1.2. Bligh & Dyer Method

This method is particularly suitable for tissues with high water content.[8][9]

Reagents:

  • Chloroform, analytical grade

  • Methanol, analytical grade

  • Deionized water

Procedure:

  • For a sample containing 1 mL of water (e.g., 1 g of tissue with ~80% water content), add 3.75 mL of chloroform:methanol (1:2, v/v) and vortex for 10-15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent for further analysis.

Analysis of this compound

5.2.1. High-Performance Liquid Chromatography (HPLC) for Diacylglycerol Isomer Separation

Separation of DAG isomers is crucial for the specific analysis of OPG. Chiral HPLC is often required to separate sn-1,2 and sn-2,3 enantiomers.

Instrumentation:

  • HPLC system with a UV or evaporative light scattering detector (ELSD).

  • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel).[10]

Mobile Phase (example for chiral separation):

  • Hexane/Isopropanol mixtures (e.g., 99.5:0.5, v/v). The exact ratio may need optimization depending on the column and specific DAGs.[10]

Procedure:

  • Derivatize the hydroxyl group of the DAGs (e.g., with 3,5-dinitrophenylurethane) to improve chromatographic resolution and detection, although direct separation is also possible with certain columns.[11]

  • Inject the derivatized or underivatized sample onto the HPLC system.

  • Elute the DAG isomers using an isocratic or gradient mobile phase.

  • Detect the separated isomers using a UV detector (for derivatized DAGs) or an ELSD.

  • Quantify OPG by comparing its peak area to that of a known standard.

5.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS provides high sensitivity and specificity for the quantification of OPG in complex biological matrices.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 or other suitable reversed-phase column.

Mobile Phase (example):

  • A gradient of water and acetonitrile/isopropanol, often with additives like formic acid or ammonium formate to improve ionization.

Mass Spectrometry Parameters:

  • Use electrospray ionization (ESI) in positive ion mode.

  • Monitor for the precursor ion of OPG and its specific product ions in Multiple Reaction Monitoring (MRM) mode for quantification. The exact m/z values will depend on the adduct formed (e.g., [M+H]+, [M+NH4]+).

Procedure:

  • Inject the lipid extract onto the LC-MS/MS system.

  • Separate the lipids using a suitable gradient elution.

  • Detect and quantify OPG based on its retention time and specific MRM transitions.

  • Use a stable isotope-labeled internal standard for accurate quantification.

Visualizations

Metabolic Pathways of this compound

OPG_Metabolism Metabolic Pathways of this compound cluster_kennedy Kennedy Pathway cluster_hydrolysis Phospholipid Hydrolysis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT OPG This compound (OPG) PA->OPG PAP (Lipin) OPG->PA DGK TAG Triacylglycerol OPG->TAG DGAT FFA_MAG Free Fatty Acids + Monoacylglycerol OPG->FFA_MAG Lipases PIP2 PIP2 PIP2->OPG PLC IP3 IP3 PIP2->IP3 PLC

Caption: Key metabolic pathways involving this compound (OPG).

OPG-Mediated PKC Signaling Pathway

PKC_Signaling OPG-Mediated PKC Activation and Downstream Signaling Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis OPG This compound (OPG) PIP2->OPG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) OPG->PKC Activation Ca2 Ca²⁺ IP3->Ca2 Release from ER Ca2->PKC Activation (cPKC) Substrates Downstream Substrates PKC->Substrates Phosphorylation Response Cellular Responses (e.g., Gene Expression, Proliferation) Substrates->Response

Caption: Simplified signaling cascade of OPG-mediated Protein Kinase C (PKC) activation.

Experimental Workflow for OPG Analysis

OPG_Analysis_Workflow Experimental Workflow for OPG Analysis Tissue Tissue Sample Extraction Lipid Extraction (Folch or Bligh & Dyer) Tissue->Extraction Extract Total Lipid Extract Extraction->Extract Separation Chromatographic Separation (HPLC or LC-MS) Extract->Separation Detection Detection & Quantification (UV, ELSD, or MS/MS) Separation->Detection Data Data Analysis Detection->Data

Caption: A general experimental workflow for the analysis of OPG from biological samples.

Conclusion

This compound stands at a critical juncture of lipid metabolism and cellular signaling. Its synthesis and degradation are tightly regulated processes that are integral to maintaining cellular homeostasis. As a potent activator of Protein Kinase C, OPG plays a pivotal role in a myriad of cellular functions. While much is known about the general pathways of diacylglycerol metabolism, a significant need remains for more specific quantitative data on individual DAG species like OPG, including their precise tissue concentrations and the kinetics of the enzymes that govern their flux. The experimental protocols and analytical techniques outlined in this guide provide a framework for researchers to further investigate the intricate roles of OPG in health and disease, ultimately paving the way for the development of novel therapeutic strategies targeting these pathways.

References

1-Oleoyl-2-palmitoylglycerol: A Technical Guide to a Specific Diacylglycerol Second Messenger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoylglycerol (OPG) is a specific diacylglycerol (DAG) molecule composed of a glycerol backbone with an oleic acid at the sn-1 position and a palmitic acid at the sn-2 position.[1] Like other DAGs, OPG is a crucial second messenger in a multitude of cellular signaling pathways, primarily through the activation of protein kinase C (PKC).[2][3] The specific arrangement of its fatty acid chains suggests a distinct role in signal transduction, influencing the recruitment and activation of downstream effector proteins.[4] This technical guide provides a comprehensive overview of the current understanding of OPG, including its biochemical properties, the enzymatic pathways governing its synthesis and degradation, its role in signaling, and the experimental methodologies for its study. While direct research on OPG is limited, this guide draws upon the broader knowledge of DAG signaling and the specificity imparted by fatty acid composition to provide a foundational understanding for researchers in this field.

Biochemical and Physicochemical Properties

This compound is a 1,2-diglyceride.[1] Its structure and properties are defined by its constituent fatty acids: oleic acid (18:1) and palmitic acid (16:0).

PropertyValueSource
Molecular Formula C37H70O5--INVALID-LINK--
Molecular Weight 594.9 g/mol --INVALID-LINK--
IUPAC Name (2-hexadecanoyloxy-3-hydroxypropyl) (Z)-octadec-9-enoate--INVALID-LINK--
Stereoisomer 1-Palmitoyl-2-oleoyl-sn-glycerol (PubChem CID: 5282283)--INVALID-LINK--

Enzymatic Synthesis and Degradation of this compound

The cellular concentration of OPG is tightly regulated by the coordinated action of synthesizing and degrading enzymes. The primary pathway for OPG synthesis is through the hydrolysis of phospholipids by phospholipase C (PLC), while its degradation is mainly carried out by diacylglycerol lipases (DAGLs) and diacylglycerol kinases (DGKs).

Synthesis via Phospholipase C (PLC)

PLCs catalyze the hydrolysis of glycerophospholipids, generating DAG and a phosphorylated head group.[5] The generation of OPG specifically would depend on the presence of a phospholipid precursor containing oleic acid at the sn-1 position and palmitic acid at the sn-2 position, such as 1-oleoyl-2-palmitoyl-phosphatidylcholine or -phosphatidylinositol.

The activity of PLC can be influenced by the fatty acid composition of its substrate. Some studies have shown that PLC activity in human monocyte cell lines exhibits a preference for phosphatidylcholine containing longer-chain, less-saturated fatty acids like linoleic acid and arachidonic acid at the sn-2 position over oleic or palmitic acid.[6][7] However, other research on cytosolic PLC from platelets suggests a high selectivity for phosphatidylinositol as a head group but little to no specificity regarding the fatty acid composition.[8] This indicates that the rate of OPG production via PLC is likely cell-type and PLC isoform-dependent.

Phospholipid (e.g., POPC) Phospholipid (e.g., POPC) This compound (OPG) This compound (OPG) Phospholipid (e.g., POPC)->this compound (OPG) Phospholipase C (PLC) Signaling Cascades (e.g., PKC activation) Signaling Cascades (e.g., PKC activation) This compound (OPG)->Signaling Cascades (e.g., PKC activation)

Caption: Synthesis of this compound (OPG) via Phospholipase C.

Degradation of this compound

OPG can be degraded through two primary pathways: hydrolysis by diacylglycerol lipases (DAGLs) to monoacylglycerol and a free fatty acid, or phosphorylation by diacylglycerol kinases (DGKs) to phosphatidic acid.

Diacylglycerol Lipases (DAGLs): These enzymes hydrolyze the ester bond of a fatty acid from DAG.[9] Studies on bovine brain DAGL have shown a preference for hydrolyzing stearate over palmitate from the sn-1 position of 1,2-diacyl-sn-glycerols.[10] This suggests that OPG, with oleic acid at the sn-1 position, would be a substrate for DAGL, and its degradation rate would be influenced by the specific isoform of DAGL present in the cell.

Diacylglycerol Kinases (DGKs): DGKs phosphorylate DAG to produce phosphatidic acid, another important signaling lipid.[11] Different isoforms of DGK exhibit distinct substrate specificities, suggesting that the conversion of OPG to phosphatidic acid is also a regulated process.[4][11]

This compound (OPG) This compound (OPG) Monoacylglycerol + Oleic Acid Monoacylglycerol + Oleic Acid This compound (OPG)->Monoacylglycerol + Oleic Acid Diacylglycerol Lipase (DAGL) Phosphatidic Acid Phosphatidic Acid This compound (OPG)->Phosphatidic Acid Diacylglycerol Kinase (DGK)

Caption: Degradation pathways of this compound (OPG).

Role in Cellular Signaling: Activation of Protein Kinase C

Diacylglycerols are canonical activators of the protein kinase C (PKC) family of serine/threonine kinases.[2] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Both cPKCs and nPKCs are activated by DAG.[2][3]

The activation of PKC by DAG is a highly specific process that is influenced by the fatty acid composition of the DAG molecule.[4] Unsaturated 1,2-diacylglycerols are generally more potent activators of PKC than their saturated counterparts.[12] The specific stereochemistry of the DAG molecule (1,2- vs. 1,3-diacylglycerol) also plays a critical role in PKC activation, with 1,2-diacylglycerols being significantly more effective.[12] These findings strongly suggest that this compound, as a 1,2-diacylglycerol with one unsaturated and one saturated fatty acid, would have a unique profile of PKC isoform activation.

The differential activation of PKC isoforms by various DAG species is a key mechanism for achieving signaling specificity.[4][13] This specificity arises from differences in the affinities of the C1 domains of PKC isoforms for structurally distinct DAGs.

cluster_membrane Cell Membrane PLC Phospholipase C PIP2 PIP2 OPG This compound (OPG) PIP2->OPG hydrolysis PKC Protein Kinase C (inactive) OPG->PKC binds to C1 domain PKC_active Protein Kinase C (active) PKC->PKC_active conformational change Downstream Targets Downstream Targets PKC_active->Downstream Targets phosphorylates Receptor Receptor Receptor->PLC activates Cellular Response Cellular Response Downstream Targets->Cellular Response

Caption: General signaling pathway involving diacylglycerol-mediated PKC activation.

Experimental Protocols

Studying the specific roles of this compound requires precise methods for its quantification and analysis in complex biological samples. While protocols specifically for OPG are not widely published, methods developed for the broader analysis of DAG isomers can be adapted.

Lipid Extraction

A standard method for extracting lipids from biological samples is the Bligh and Dyer method or a modified version thereof. This involves a biphasic extraction using chloroform, methanol, and water to separate the lipid-containing organic phase from the aqueous phase.

Separation and Quantification of Diacylglycerol Isomers

Due to the structural similarity of DAG isomers, their separation requires advanced chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for the analysis of DAG isomers.[14]

  • Chromatography: Reversed-phase liquid chromatography (RPLC) can separate DAGs based on their overall hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acid chains. For finer separation of isomers, silver ion high-performance liquid chromatography (Ag-HPLC) can be employed, which separates molecules based on the number and geometry of their double bonds.[14]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for the identification and quantification of the separated DAG isomers. By analyzing the fragmentation patterns of the parent ions, it is possible to determine the specific fatty acid composition and their positions on the glycerol backbone.[14]

Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction e.g., Bligh & Dyer DAG Isomer Separation DAG Isomer Separation Lipid Extraction->DAG Isomer Separation LC (RPLC, Ag-HPLC) Identification & Quantification Identification & Quantification DAG Isomer Separation->Identification & Quantification MS/MS Data Analysis Data Analysis Identification & Quantification->Data Analysis

Caption: Experimental workflow for the analysis of diacylglycerol isomers.

Quantitative Data

Direct quantitative data on the biochemical interactions of this compound is scarce in the literature. The following table summarizes relevant data on the substrate specificity of enzymes involved in DAG metabolism, which provides a basis for predicting the behavior of OPG.

EnzymeSubstrate(s)Key FindingsReference
Phospholipase C (human monocytes)Phosphatidylcholine with varied sn-2 fatty acidsActivity is higher for substrates with linoleic or arachidonic acid at sn-2 compared to oleic or palmitic acid.[6][7]
Phospholipase C (platelet cytosol)Phosphatidylinositol with varied fatty acid compositionsHighly selective for the phosphatidylinositol head group, but not for the fatty acid composition.[8]
Diacylglycerol Lipase (bovine brain)1,2-diacyl-sn-glycerolsPreferentially hydrolyzes stearate over palmitate at the sn-1 position.[10]
Protein Kinase C alphaVarious 1,2- and 1,3-diacylglycerolsUnsaturated 1,2-diacylglycerols are generally more potent activators than saturated ones. 1,2-diacylglycerols are significantly more effective activators than 1,3-diacylglycerols.[12]

Conclusion

This compound is a specific diacylglycerol isomer that is poised to play a distinct role in cellular signaling. While direct research on this molecule is limited, the principles of DAG signaling specificity based on fatty acid composition provide a strong framework for understanding its potential functions. The activation of specific protein kinase C isoforms by OPG is likely a key mechanism through which it exerts its biological effects. Future research utilizing advanced lipidomics techniques will be crucial to unravel the precise roles of this compound in health and disease, and to explore its potential as a target for therapeutic intervention. This guide provides a foundation for researchers to embark on such studies, highlighting the current knowledge and the exciting avenues for future investigation.

References

Methodological & Application

Application Note: Quantification of 1-Oleoyl-2-palmitoylglycerol in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of 1-Oleoyl-2-palmitoylglycerol (OPG), a significant diacylglycerol (DAG) species, in various biological tissues. OPG and other DAGs are crucial second messengers in cellular signaling, primarily through the activation of Protein Kinase C (PKC), and are intermediates in lipid metabolism. Accurate quantification of specific DAG isomers like OPG is essential for understanding their roles in metabolic diseases, oncology, and neurobiology. The described method utilizes a robust lipid extraction procedure followed by sensitive and specific quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Diacylglycerols (DAGs) are a class of neutral lipids that play a central role in a multitude of cellular processes. They are key intermediates in the biosynthesis of triacylglycerols and phospholipids. More importantly, as second messengers, they are critical components of signal transduction pathways. The activation of various cell surface receptors leads to the hydrolysis of phospholipids, generating DAGs which in turn recruit and activate members of the Protein Kinase C (PKC) family.[1][2] This activation triggers a cascade of downstream phosphorylation events that regulate cellular functions such as proliferation, differentiation, and apoptosis.[3][4]

The biological activity of DAGs can be highly dependent on their fatty acid composition and stereochemistry. This compound (OPG) is a specific sn-1,2-diacylglycerol containing oleic acid (18:1) at the sn-1 position and palmitic acid (16:0) at the sn-2 position. The precise quantification of individual DAG species like OPG is challenging due to their low abundance, the presence of isomeric forms, and their structural similarity to other lipids.

This application note outlines a comprehensive workflow for the extraction and quantification of OPG in tissue samples, providing researchers, scientists, and drug development professionals with a reliable method to investigate the role of this specific lipid mediator in health and disease.

Experimental Workflow

The overall experimental workflow for the quantification of OPG in tissues is depicted below. The process begins with tissue homogenization and lipid extraction, followed by separation and quantification using LC-MS/MS.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis tissue Tissue Sample (e.g., Liver, Brain) homogenize Homogenization tissue->homogenize add_is Add Internal Standard homogenize->add_is folch Folch Extraction (Chloroform:Methanol) add_is->folch phase_sep Phase Separation folch->phase_sep collect_lower Collect Lower Organic Phase phase_sep->collect_lower dry_down Dry Down under Nitrogen collect_lower->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lc Reverse-Phase LC Separation reconstitute->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Quantification ms->quant calibration Calibration Curve quant->calibration normalization Normalization to Tissue Weight calibration->normalization G receptor GPCR / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 Generates dag This compound (DAG) pip2->dag Generates pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates downstream Downstream Substrates pkc->downstream Phosphorylates response Cellular Response (e.g., Proliferation, Differentiation) downstream->response

References

Application Notes and Protocols for the Extraction of 1-Oleoyl-2-palmitoylglycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of 1-Oleoyl-2-palmitoylglycerol (OPG), a specific diacylglycerol (DAG), from biological samples. The methodologies described cover initial total lipid extraction, fractionation of the diacylglycerol class, and subsequent chromatographic separation of the 1,2- and 1,3-diacylglycerol isomers.

Introduction

This compound is a key intermediate in various metabolic and signaling pathways. Accurate quantification and analysis of this specific diacylglycerol isomer are crucial for understanding its biological roles in health and disease. The extraction and isolation of OPG from complex biological matrices present a significant challenge due to its structural similarity to other lipid species and isomers. The following protocols provide a comprehensive workflow for the successful extraction and purification of OPG for downstream analysis.

Data Presentation: Comparison of Extraction Methodologies

The following table summarizes quantitative data for different stages of diacylglycerol extraction. It is important to note that specific yield and purity for this compound are often dependent on the starting material and the precise chromatographic conditions employed.

Method StageTechniqueTypical Recovery/YieldPurityKey Considerations
Total Lipid Extraction Folch Method>95% for total lipidsLow for specific DAGsEfficient for a broad range of lipids, but requires subsequent purification steps.
Diacylglycerol Fractionation Solid-Phase Extraction (SPE) - Aminopropyl Column>95% for total DAGs[1][2]Enriched DAG fractionEffectively separates neutral lipids, free fatty acids, and phospholipids from DAGs.
Isomer Separation High-Performance Liquid Chromatography (HPLC)Method DependentHighCrucial for separating 1,2- and 1,3-diacylglycerol isomers.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Biological Tissues (Folch Method)

This protocol describes the extraction of total lipids from a biological tissue sample, which is the essential first step before isolating the diacylglycerol fraction.[3][4][5][6]

Materials:

  • Tissue sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Glass centrifuge tubes

Procedure:

  • Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times the volume of the tissue sample (i.e., 20 mL for 1 g of tissue).[3][4][6] This can be done using a mechanical homogenizer.

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[4][6]

  • Phase Separation: Add 0.2 volumes (e.g., 4 mL for a 20 mL homogenate) of 0.9% NaCl solution to the homogenate.[3][4]

  • Vortex and Centrifuge: Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.[3][4]

  • Collection of the Lipid-Containing Phase: The mixture will separate into two phases. The lower phase is the chloroform layer containing the total lipids. The upper phase is the methanol-water layer containing non-lipid contaminants. Carefully remove the upper phase by aspiration.

  • Washing (Optional): To remove any residual non-lipid contaminants, the interface can be gently rinsed with a small amount of a 1:1 (v/v) methanol:water mixture without disturbing the lower phase.

  • Solvent Evaporation: Transfer the lower chloroform phase to a clean tube and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform or another suitable organic solvent and store at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Isolation of the Diacylglycerol Fraction using Solid-Phase Extraction (SPE)

This protocol describes the separation of the diacylglycerol fraction from the total lipid extract obtained in Protocol 1. This method utilizes an aminopropyl-bonded silica phase for effective separation of lipid classes.[1][2]

Materials:

  • Total lipid extract (from Protocol 1)

  • Aminopropyl-bonded silica SPE cartridges

  • Hexane

  • Diethylether

  • Methanol

  • Chloroform

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Condition the aminopropyl SPE cartridge by sequentially passing 5 mL of hexane through it. Do not allow the cartridge to dry out.

  • Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform (e.g., 200 µL) and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids, including cholesterol esters and triacylglycerols, by passing 10 mL of a 2:1 (v/v) chloroform:isopropanol mixture through the cartridge. Collect this fraction separately if other lipid classes are of interest.

  • Elution of Diacylglycerols: Elute the diacylglycerol fraction by passing 10 mL of diethylether containing 2% formic acid through the cartridge. This solvent system protonates the silanol groups on the stationary phase, allowing for the elution of DAGs.

  • Solvent Evaporation: Evaporate the solvent from the collected diacylglycerol fraction under a stream of nitrogen.

  • Storage: Resuspend the dried diacylglycerol fraction in a suitable solvent for downstream analysis and store at -20°C or -80°C under a nitrogen atmosphere.

Protocol 3: Separation of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the separation of diacylglycerol isomers using normal-phase HPLC. The specific conditions may need to be optimized depending on the HPLC system and column used.

Materials:

  • Diacylglycerol fraction (from Protocol 2)

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Normal-phase HPLC column (e.g., silica or diol-bonded)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetic acid (optional)

Procedure:

  • Sample Preparation: Reconstitute the dried diacylglycerol fraction in the initial mobile phase solvent.

  • HPLC Conditions:

    • Column: Silica or Diol-bonded column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of hexane and isopropanol is commonly used. A typical starting condition could be 99:1 (v/v) hexane:isopropanol, gradually increasing the proportion of isopropanol. A small amount of acetic acid (e.g., 0.1%) can be added to the mobile phase to improve peak shape.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 205-215 nm) or ELSD. ELSD is a universal detector for lipids and is often preferred for its consistent response.

  • Injection and Separation: Inject the sample onto the HPLC system. The 1,3-diacylglycerol isomers will typically elute before the 1,2-diacylglycerol isomers in a normal-phase system.

  • Peak Identification: Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.

  • Quantification: Quantify the amount of OPG by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the OPG standard.

Mandatory Visualizations

G Workflow for this compound Extraction cluster_0 Total Lipid Extraction cluster_1 Diacylglycerol Fractionation cluster_2 Isomer Separation A Biological Sample (Tissue) B Homogenization in Chloroform:Methanol (2:1) A->B C Phase Separation with NaCl Solution B->C D Collect Lower (Chloroform) Phase C->D E Evaporate Solvent D->E F Total Lipid Extract E->F G Load Total Lipid Extract onto SPE Cartridge F->G H Elute Neutral Lipids G->H I Elute Diacylglycerols J Evaporate Solvent I->J K Diacylglycerol Fraction J->K L Inject DAG Fraction into HPLC K->L M Separation on Normal-Phase Column L->M N Detect and Quantify OPG M->N

Caption: Workflow for OPG Extraction.

G Signaling Pathway Involving Diacylglycerol PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) (e.g., this compound) PLC->DAG PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling PKC->Downstream

Caption: Diacylglycerol Signaling Pathway.

References

Application Notes: Mass Spectrometry of 1-Oleoyl-2-palmitoylglycerol (OPG)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Oleoyl-2-palmitoylglycerol (OPG), a key diacylglycerol (DAG), is a critical lipid intermediate involved in cellular metabolism and signaling pathways.[1] As a second messenger, it plays a pivotal role in the activation of protein kinase C (PKC), influencing a myriad of cellular processes. Given its low abundance and rapid metabolism, the accurate identification and quantification of specific DAG isomers like OPG in biological matrices present a significant analytical challenge.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for the sensitive and specific analysis of OPG, enabling researchers to unravel its complex roles in health and disease.[2][3][4][5]

Principles of Mass Spectrometric Analysis of OPG

The analysis of OPG by mass spectrometry relies on soft ionization techniques, primarily Electrospray Ionization (ESI), followed by fragmentation analysis using tandem mass spectrometry (MS/MS) to confirm its structure and distinguish it from other isomers.

Ionization and Adduct Formation

Due to their non-polar nature, diacylglycerols like OPG are typically ionized using ESI in positive ion mode.[3][6] To enhance ionization efficiency, analysis is often performed by forming adducts with cations. The most common adduct for glycerolipids is the ammonium adduct ([M+NH₄]⁺), which is readily formed by adding ammonium acetate to the mobile phase.[6][7] Other adducts, such as sodium ([M+Na]⁺) or lithium ([M+Li]⁺), can also be utilized.[8] Derivatization strategies to add a permanent positive charge to the molecule can also be employed to improve detection limits.[1]

Tandem Mass Spectrometry (MS/MS) and Fragmentation

Tandem mass spectrometry is crucial for the structural elucidation of OPG. Following the isolation of the precursor ion (e.g., the [M+NH₄]⁺ adduct), Collision-Induced Dissociation (CID) is applied. The primary fragmentation pathway for diacylglycerols involves the neutral loss of one of the fatty acyl chains along with the adducted molecule (e.g., loss of RCOOH + NH₃).[6]

For OPG (18:1/16:0), the [M+NH₄]⁺ precursor ion will exhibit two characteristic neutral losses:

  • Neutral loss of Oleic Acid (18:1) + NH₃: This results in a fragment ion corresponding to the remaining palmitoyl-glycerol moiety.

  • Neutral loss of Palmitic Acid (16:0) + NH₃: This results in a fragment ion corresponding to the remaining oleoyl-glycerol moiety.

These specific losses allow for the unambiguous identification of the fatty acid constituents of the DAG molecule.

Quantitative Data

The accurate mass and characteristic fragments of OPG are essential for its identification and quantification. The data presented below is for the sn-1-oleoyl-2-palmitoyl isomer, though the fragmentation pattern is similar for the sn-1-palmitoyl-2-oleoyl isomer.

ParameterDescriptionValue (m/z)
Molecular Formula C₃₇H₇₀O₅-
Exact Mass Monoisotopic mass of the neutral molecule.[9]594.5223
[M+NH₄]⁺ Ammonium adduct precursor ion.612.5538
[M+Na]⁺ Sodium adduct precursor ion.617.5043
Fragment 1 [M+NH₄ - (Oleic Acid + NH₃)]⁺313.2737
Fragment 2 [M+NH₄ - (Palmitic Acid + NH₃)]⁺339.2893

Note: The m/z values are calculated based on the exact masses of the elements. Observed values may vary slightly depending on instrument calibration and resolution.

Diagrams and Visualizations

fragmentation cluster_frags Collision-Induced Dissociation (CID) parent This compound [M+NH₄]⁺ m/z = 612.6 frag1 Loss of Oleic Acid + NH₃ [M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺ m/z = 313.3 parent->frag1 - 299.3 Da frag2 Loss of Palmitic Acid + NH₃ [M+NH₄ - C₁₆H₃₂O₂ - NH₃]⁺ m/z = 339.3 parent->frag2 - 273.3 Da

Caption: MS/MS fragmentation pathway of [M+NH₄]⁺ of OPG.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BioSample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer) BioSample->Extraction Purification Phospholipid Removal / SPE Purification Extraction->Purification LC Reverse-Phase LC Separation Purification->LC MS ESI-MS/MS Detection (MRM) LC->MS Data Peak Integration & Quantification MS->Data

Caption: General workflow for LC-MS/MS analysis of OPG.

signaling cluster_products Second Messengers receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 hydrolysis dag DAG (e.g., OPG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc activation downstream Downstream Cellular Responses pkc->downstream

Caption: Simplified signaling pathway involving DAG.

Experimental Protocol: LC-MS/MS Quantification of OPG

This protocol provides a general framework for the quantification of this compound in a biological matrix, such as plasma.

Objective

To selectively separate and quantify this compound from other lipid species in a complex biological sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • Standards: this compound (analytical grade), appropriate deuterated or odd-chain DAG internal standard (IS).

  • Solvents (LC-MS Grade): Methanol, Isopropanol (IPA), Acetonitrile (ACN), Water, Chloroform, n-Hexane.

  • Additives: Ammonium Acetate.

  • Lipid Extraction: Phospholipid removal columns or reagents may be necessary for complex samples like plasma to reduce matrix effects.[2]

  • Sample Matrix: e.g., Human plasma.

Sample Preparation (Lipid Extraction)
  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Perform a liquid-liquid extraction using a modified Bligh-Dyer method (Chloroform:Methanol:Water).

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase (containing lipids) and dry it under a stream of nitrogen.

  • For plasma samples, a further purification step to remove highly abundant phospholipids is recommended to minimize ion suppression.[2] This can be achieved using solid-phase extraction (SPE) on a silica column.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., ACN/IPA 90:10 v/v) for LC-MS/MS analysis.

LC-MS/MS Method
ParameterRecommended Conditions
LC System UPLC/UHPLC system
Column C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 60:40 ACN:H₂O + 10 mM Ammonium Acetate
Mobile Phase B 90:10 IPA:ACN + 10 mM Ammonium Acetate
Flow Rate 0.4 mL/min
Column Temp. 50 °C
Injection Vol. 5 µL
Gradient 0-2 min (30% B), 2-12 min (30-90% B), 12-15 min (90% B), 15.1-18 min (30% B)
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions OPG: 612.6 → 313.3 and 612.6 → 339.3Internal Standard: To be determined based on the IS used

Note: The LC gradient and MS parameters should be optimized for the specific instrument and column used.

Data Analysis and Quantification
  • Identify the OPG peak in the chromatogram based on its retention time and the detection of its specific MRM transitions.

  • Integrate the peak areas for both OPG and the internal standard.

  • Calculate the peak area ratio (OPG/IS).

  • Quantify the concentration of OPG in the sample by plotting the peak area ratio against a calibration curve prepared with known concentrations of the OPG standard.

References

Application Notes and Protocols: 1-Oleoyl-2-palmitoylglycerol in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoylglycerol (OPG) is a specific diacylglycerol (DAG) molecule that acts as a crucial second messenger in a multitude of cellular signaling pathways. As an intermediate in various lipid biosynthetic pathways, its primary signaling role is initiated by the hydrolysis of membrane phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), by Phospholipase C (PLC) enzymes.[1][2] This event generates OPG and inositol 1,4,5-trisphosphate (IP3). OPG remains within the plasma membrane where it recruits and activates a key family of serine/threonine kinases known as Protein Kinase C (PKC).[3][4]

The activation of PKC isoforms by OPG triggers a cascade of downstream phosphorylation events that regulate diverse cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[3][5][6] The specific stereochemistry of DAGs like OPG is critical to their biological activity, with the sn-1,2 configuration being the form that activates PKC.[5] Given its central role in signaling, the accurate identification and quantification of OPG in lipidomics studies are essential for understanding its function in both normal physiology and disease states, making it a molecule of significant interest for drug development and biomarker discovery.

Signaling Pathway of this compound

The canonical signaling pathway involving OPG begins with the activation of a cell surface receptor, such as a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).[3] This activation leads to the recruitment and stimulation of Phospholipase C (PLC) at the plasma membrane. PLC then hydrolyzes PIP2, yielding OPG and IP3. OPG activates conventional and novel PKC isoforms, which in turn phosphorylate a wide array of substrate proteins, leading to a cellular response.

OPG_Signaling_Pathway cluster_receptor Cell Surface cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC PLC Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes OPG This compound (OPG) PIP2->OPG Generates IP3 IP₃ PIP2->IP3 Generates PKC Protein Kinase C (PKC) OPG->PKC Recruits & Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates pSubstrate Phosphorylated Substrates Substrate->pSubstrate Response Cellular Response pSubstrate->Response Leads to

Caption: OPG generation via PLC and subsequent activation of PKC.

Quantitative Data

Precise quantification of endogenous OPG can be challenging and is often cell-type or tissue-specific. However, studies using structurally similar or synthetic DAGs provide valuable insights into the concentrations required for biological activity. The synthetic analog 1-oleoyl-2-acetyl-sn-glycerol (OAG) is frequently used to probe DAG signaling pathways.

CompoundAssaySystemKey ParameterValueReference
1-Oleoyl-2-acetyl-glycerol (OAG)Protein Kinase C ActivationRat Islet HomogenatesDose-related stimulation5 - 500 µM[7]
1-Oleoyl-2-acetyl-glycerol (OAG)Insulin ReleaseIntact Rat IsletsDose-related stimulation50 - 500 µM[7]
1-Oleoyl-2-acetyl-glycerol (OAG)Ca²⁺ Current InhibitionGH3 Pituitary CellsHalf-maximal inhibition (IC₅₀)~25 µM[3]
2-Palmitoyl glycerol (2-PG)GABA Concentration IncreaseHuman Fetal-derived AstrocytesSignificant increase120 - 150 µM[8]

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells for OPG Analysis

This protocol is adapted from established methods for general lipid extraction and is suitable for preparing samples for subsequent LC-MS/MS analysis.[1][9]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (HPLC grade), ice-cold

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Internal standard (e.g., a commercially available deuterated or ¹³C-labeled DAG standard)

  • Glass conical tubes

  • Sonicator bath or homogenizer

Procedure:

  • Cell Harvesting: Aspirate culture medium and wash cells (e.g., a 10 cm dish with ~1 x 10⁷ cells) twice with 5 mL of ice-cold PBS.

  • Cell Lysis & Standard Spiking: Add 1 mL of ice-cold methanol to the plate. Scrape the cells and transfer the cell suspension to a glass conical tube. Add an appropriate amount of internal standard to the suspension.

  • Homogenization: Sonicate the cell suspension in an ice bath for 3 x 10-second bursts or homogenize to ensure complete cell lysis.

  • Phase Separation: Add 4 mL of MTBE to the methanol lysate. Vortex vigorously for 1 minute.

  • Add 1 mL of water to induce phase separation. Vortex for 30 seconds.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C. Three phases will be visible: an upper organic phase (containing lipids), a lower aqueous phase, and a protein pellet at the interface.

  • Lipid Collection: Carefully collect the upper organic phase and transfer it to a new glass tube.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., Acetonitrile/Isopropanol/Water 65:30:5 v/v/v).[10]

Extraction_Workflow A 1. Harvest Cells (Wash with ice-cold PBS) B 2. Lyse in Methanol + Add Internal Standard A->B C 3. Add MTBE & Vortex B->C D 4. Add H₂O & Vortex (Induce Phase Separation) C->D E 5. Centrifuge (1,000 x g) D->E F 6. Collect Upper Organic Phase E->F G 7. Dry Under Nitrogen F->G H 8. Reconstitute for LC-MS G->H

Caption: Workflow for MTBE-based lipid extraction from cultured cells.

Protocol 2: Quantification of OPG by LC-MS/MS

This protocol outlines a general method for targeted quantification using a triple quadrupole mass spectrometer. Instrument parameters must be optimized for the specific system used.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or C8 column suitable for lipidomics.

Procedure:

  • Chromatographic Separation:

    • Inject 5 µL of the reconstituted lipid extract.

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile/isopropanol (90:10) with 0.1% formic acid).

    • A typical gradient might run from 30% B to 100% B over 15-20 minutes to separate different lipid classes.

  • Mass Spectrometry Detection:

    • Operate the ESI source in positive ion mode.

    • Develop a Multiple Reaction Monitoring (MRM) method. The precursor ion for OPG ([M+NH₄]⁺ or [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).

    • Theoretical Precursor Ion for OPG (C₃₇H₇₀O₅): The monoisotopic mass is 594.52. The [M+NH₄]⁺ adduct would be m/z 612.5.

    • MRM Transitions: Specific fragment ions will correspond to the neutral loss of the fatty acyl chains. These must be determined empirically by infusing an OPG standard. Likely fragments would result from the loss of water and the loss of the palmitoyl or oleoyl chains.

  • Quantification:

    • Generate a standard curve using a certified OPG standard of known concentrations.

    • Plot the peak area ratio of the analyte (OPG) to the internal standard against the concentration of the standard.

    • Calculate the concentration of OPG in the samples by interpolation from the standard curve.

Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay

This biochemical assay measures the ability of OPG to activate PKC by quantifying the phosphorylation of a specific substrate.

Materials:

  • Purified, recombinant PKC isoform.

  • Lipid Activator Solution: Prepare vesicles containing Phosphatidylserine (PS) and OPG.

    • Combine PS and OPG (e.g., at a 4:1 molar ratio) in a glass tube.

    • Dry the lipids under nitrogen.

    • Resuspend in assay buffer and sonicate on ice to form small unilamellar vesicles.

  • PKC substrate peptide (e.g., QKRPSQRSKYL).

  • [γ-³²P]ATP.

  • Assay Dilution Buffer (ADB).

  • P81 Phosphocellulose paper.

  • 0.75% Phosphoric Acid.

  • Scintillation counter.

Procedure:

  • Reaction Setup (on ice):

    • To a microcentrifuge tube, add:

      • 10 µL Substrate Cocktail (containing substrate peptide and buffer).

      • 10 µL Lipid Activator (sonicated PS/OPG vesicles) or control buffer.

      • 10 µL of purified PKC enzyme (e.g., 50 ng).

  • Initiate Reaction:

    • Start the reaction by adding 10 µL of Mg²⁺/ATP cocktail containing [γ-³²P]ATP.

    • Vortex gently and incubate at 30°C for 10 minutes.

  • Stop Reaction and Spot:

    • Stop the reaction by placing the tube on ice.

    • Spot 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers 3-4 times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone for 2 minutes to dry the paper.

  • Quantification:

    • Place the dried P81 paper in a scintillation vial with scintillation fluid.

    • Quantify the incorporated radioactivity using a scintillation counter. Increased counts in the presence of OPG indicate PKC activation.

PKC_Assay_Logic cluster_components Reaction Components PKC Purified PKC Mix Incubate at 30°C PKC->Mix OPG_PS OPG / PS Vesicles OPG_PS->Mix Substrate Peptide Substrate Substrate->Mix ATP [γ-³²P]ATP ATP->Mix Spot Spot on P81 Paper Mix->Spot Phosphorylation occurs Wash Wash with Phosphoric Acid Spot->Wash Binds phosphorylated peptide Count Scintillation Counting Wash->Count Removes free [γ-³²P]ATP

Caption: Logical flow of an in vitro radiolabel-based PKC activity assay.

References

Applications of 1-Oleoyl-2-palmitoylglycerol in Cell Culture: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Oleoyl-2-palmitoylglycerol (OPG), a significant diacylglycerol (DAG), in cell culture experiments. OPG is a bioactive lipid that plays a crucial role as a second messenger in various cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC). Understanding its effects is vital for research in oncology, immunology, and neuroscience.

Application Notes

This compound is a specific diacylglycerol isomer containing oleic acid at the sn-1 position and palmitic acid at the sn-2 position.[1][2] Its primary and most well-documented application in cell culture is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes. The binding of DAGs like OPG to the C1 domain of PKC induces a conformational change that activates the enzyme, allowing it to phosphorylate its substrates.[3]

1. Cancer Research:

In the context of cancer, the dysregulation of lipid metabolism and signaling is a hallmark of many malignancies. Exogenous fatty acids and lipids, including OPG, can be incorporated and remodeled by cancer cells to generate structural and signaling lipids necessary for proliferation and survival.[4]

  • Induction of Cell Proliferation: OPG, by activating PKC, can participate in signaling cascades that promote cell proliferation. For instance, oleate, a component of OPG, has been shown to stimulate the proliferation of breast cancer cells.[4] The activation of PKC can lead to the downstream activation of pathways such as the MAPK/ERK pathway, which is crucial for cell growth.

  • Modulation of Apoptosis: The role of PKC in apoptosis is complex and isoform-specific. Depending on the cancer cell type and the specific PKC isoform activated, OPG could potentially either promote or inhibit apoptosis.

2. Neuroscience:

In the nervous system, PKC signaling is integral to processes such as neurotransmitter release, synaptic plasticity, and neuronal survival.

  • Modulation of Neuronal Signaling: Synthetic analogs of OPG, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), have been demonstrated to modulate ion channel activity, including calcium currents in pituitary cells, which is a critical aspect of neuronal excitability.[5]

  • Schwann Cell Proliferation: OAG has been shown to potentiate the proliferation of Schwann cells, the glial cells of the peripheral nervous system, particularly in the presence of other mitogenic signals.[6] This suggests a role for OPG in nerve regeneration and repair.

3. Immunology:

PKC activation is a central event in the activation and function of various immune cells.

  • Modulation of Immune Responses: A structurally related and modified diacylglycerol, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to have immunomodulatory functions. It can influence the balance of T-helper (Th1/Th2) immune responses by affecting cytokine production.[2][7][8] Specifically, it has been observed to inhibit the production of the Th2 cytokine IL-4.[2][8]

  • Immunoglobulin Production: The OPG analog, OAG, has been found to stimulate IgG and IgM production in human peripheral blood mononuclear cells, a key function of B lymphocytes, independent of cell proliferation.[9]

Quantitative Data Summary

The following tables summarize quantitative data from studies using OPG analogs in various cell culture applications.

Table 1: Effects of OPG Analogs on Cellular Responses

Cell Line/TypeOPG AnalogConcentration RangeObserved EffectReference
Rat Islet Cells1-oleoyl-2-acetyl-sn-glycerol (OAG)50-500 µMDose-related stimulation of insulin release[10]
GH3 Pituitary Cells1-oleoyl-2-acetyl-sn-glycerol (OAG)4-60 µMReversible reduction of Ca2+ currents[5]
Human Peripheral Blood Mononuclear Cells1-oleoyl-2-acetylglycerol (OAG)Not specifiedDose-dependent stimulation of IgG and IgM production[9]
Schwann Cells1-oleoyl-2-acetylglycerol (OAG)10-500 µMPotentiation of mitogen-induced proliferation[6]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

This compound is a hydrophobic lipid and requires careful preparation for use in aqueous cell culture media.

Materials:

  • This compound (OPG)

  • Dimethyl sulfoxide (DMSO)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of OPG (e.g., 10-50 mM) in 100% DMSO.

    • Warm the solution gently in a 37°C water bath and vortex briefly to ensure complete dissolution. The solution should be clear.

  • Intermediate Dilution with Serum:

    • Pre-warm heat-inactivated FBS to approximately 50°C.

    • Dilute the OPG stock solution 1:10 in the pre-warmed FBS. For example, add 10 µL of the 50 mM OPG stock to 90 µL of FBS to get a 5 mM intermediate solution.

    • Keep this intermediate solution warm (around 40°C) to prevent precipitation.

  • Final Working Solution:

    • Perform a final dilution of the intermediate OPG-FBS solution into pre-warmed cell culture medium to achieve the desired final concentration. The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent toxicity.

    • For example, to achieve a final concentration of 50 µM OPG, add 10 µL of the 5 mM intermediate solution to 990 µL of cell culture medium.

    • Vortex the final working solution gently before adding it to the cells.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a general method to assess the ability of OPG to activate PKC in cell lysates.

Materials:

  • Cultured cells of interest

  • This compound (prepared as in Protocol 1)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PKC Assay Kit (commercial kits are available and recommended)

  • Protein assay reagent (e.g., BCA assay)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of OPG (e.g., 1-100 µM) for a specific duration (e.g., 15-60 minutes). Include a vehicle control (medium with the same final concentration of DMSO and FBS).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in an appropriate volume of ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay.

  • PKC Activity Assay:

    • Follow the instructions provided with the commercial PKC assay kit. Typically, this involves:

      • Adding a specific amount of cell lysate to wells of a microplate.

      • Initiating the kinase reaction by adding a reaction mixture containing a PKC-specific substrate and ATP.

      • Incubating the plate at 30°C for the recommended time.

      • Stopping the reaction.

      • Detecting the phosphorylated substrate, often using a specific antibody and a colorimetric or fluorescent readout.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the PKC activity for each sample and normalize it to the protein concentration.

    • Compare the PKC activity in OPG-treated cells to the vehicle-treated control cells.

Visualizations

Signaling_Pathway_of_OPG_in_Cancer_Cell_Proliferation OPG This compound (OPG) PKC Protein Kinase C (PKC) OPG->PKC activates RAF Raf PKC->RAF phosphorylates & activates MEK MEK RAF->MEK phosphorylates & activates ERK ERK MEK->ERK phosphorylates & activates Proliferation Cell Proliferation ERK->Proliferation promotes

Caption: OPG-mediated activation of the PKC-MAPK signaling cascade leading to cancer cell proliferation.

Experimental_Workflow_for_PKC_Activity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells OPG_Treatment 2. Treat with OPG Cell_Culture->OPG_Treatment Cell_Lysis 3. Cell Lysis OPG_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification Cell_Lysis->Protein_Quant PKC_Assay 5. Perform PKC Assay Protein_Quant->PKC_Assay Data_Acquisition 6. Read Plate PKC_Assay->Data_Acquisition Data_Analysis 7. Analyze Data Data_Acquisition->Data_Analysis

Caption: Workflow for assessing OPG-induced Protein Kinase C (PKC) activity in cultured cells.

References

Application Notes and Protocols for the Enzymatic Synthesis of 1-Oleoyl-2-palmitoylglycerol (OPO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoylglycerol (OPO), also known as 1,3-dioleoyl-2-palmitoylglycerol in some literature, is a structured triacylglycerol (TAG) of significant interest in the food and pharmaceutical industries. Its structure mimics the primary TAG found in human milk fat, where palmitic acid is predominantly esterified at the sn-2 position and oleic acid at the sn-1 and sn-3 positions.[1][2][3] This specific stereochemistry is crucial for infant nutrition, aiding in fat and calcium absorption and reducing the formation of insoluble calcium soaps in the infant gut.[3] In the realm of drug development, structured lipids like OPO are explored as excipients in lipid-based drug delivery systems to enhance the oral bioavailability of poorly soluble drugs.[4]

Enzymatic synthesis of OPO offers a highly selective and environmentally friendly alternative to chemical methods, which often lack regiospecificity and require harsh reaction conditions.[5][6] The use of sn-1,3-specific lipases allows for the precise placement of fatty acids on the glycerol backbone, leading to high-purity OPO.[7][8]

These application notes provide an overview of the common enzymatic strategies for OPO synthesis, detailed experimental protocols, and comparative data to guide researchers in developing efficient and scalable production methods.

Enzymatic Synthesis Strategies

The enzymatic production of OPO primarily involves two main strategies: a one-step acidolysis or interesterification, and a two-step process involving alcoholysis followed by esterification.

  • One-Step Enzymatic Acidolysis/Interesterification: This approach involves the direct reaction of a palmitic acid-rich triglyceride, such as tripalmitin (PPP) or palm stearin, with oleic acid or its ester. An sn-1,3-specific lipase catalyzes the replacement of fatty acids at the sn-1 and sn-3 positions with oleic acid, while preserving palmitic acid at the sn-2 position.[2][9] This method is straightforward but can result in a complex mixture of TAGs, necessitating further purification.[8]

  • Two-Step Enzymatic Synthesis: This method offers higher selectivity and purity of the final product.[7][10]

    • Step 1: Alcoholysis of Tripalmitin: Tripalmitin is subjected to alcoholysis using an sn-1,3-specific lipase to produce 2-monopalmitin (2-MP).[7][10]

    • Step 2: Esterification of 2-MP with Oleic Acid: The purified 2-MP is then esterified with oleic acid, again using an sn-1,3-specific lipase, to yield OPO.[7][10]

The choice of strategy depends on the desired purity, yield, and economic feasibility of the process.

Data Presentation: Comparison of Enzymatic Synthesis Methods

The following tables summarize quantitative data from various studies on the enzymatic synthesis of OPO, providing a comparative overview of different approaches, enzymes, and reaction conditions.

Table 1: One-Step Enzymatic Acidolysis for OPO Synthesis

Enzyme Source & TypeSubstratesMolar Ratio (Palm Source:Oleic Acid)Enzyme Load (% w/w)Temp. (°C)Time (h)OPO Content/YieldReference
Lipase NS 40086Palm stearin, Oleic acid, Linoleic acid1:8:48%60469.26% (OPO+OPL)[9]
Immobilized Candida sp. lipaseTripalmitin, Oleic acid1:620 mg/ml enzyme50246.5%[2]
Lipozyme TL IMHard palm stearin, Oleic acid1:610%602-24~40%[2]
Immobilized Rhizomucor miehei lipaseTripalmitin, Oleic acid1:510%50743.97%[11]
Lipase DF (Rhizopus oryzae)Fractionated leaf lard, Camellia oil fatty acids1:46%45643.72%[2][12]

Table 2: Two-Step Enzymatic Synthesis of OPO (Alcoholysis followed by Esterification)

StepEnzyme Source & TypeSubstratesKey ConditionsYieldPurityReference
1. Alcoholysis Rhizomucor miehei / Rhizopus delemar lipaseTripalmitinSolvent system, Water activity 0.43up to 85% (2-MP)>95% (2-MP)[7]
2. Esterification Rhizomucor miehei / Rhizopus delemar lipase2-MP, Oleic acidSolvent-free systemup to 78% (OPO)96% PA at sn-2[7]
1. Alcoholysis Candida sp. 99-125 lipaseTripalmitinSolvent extraction78.03% (2-MP)98.01% (2-MP)[10]
2. Esterification Candida sp. 99-125 lipase2-MP, Oleic acidSolvent-free system65% (OPO)75% PA at sn-2[10]

Experimental Protocols

Protocol 1: One-Step Enzymatic Acidolysis of Palm Stearin

This protocol is based on the methodology for direct acidolysis of a palmitic acid-rich TAG source.

Materials:

  • Palm stearin

  • Oleic acid

  • Immobilized sn-1,3-specific lipase (e.g., Lipozyme TL IM or a similar commercial preparation)

  • Hexane (or other suitable organic solvent, though solvent-free systems are preferred)

  • Sodium hydroxide solution (for neutralization)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Jacketed glass reactor with magnetic or overhead stirrer

  • Temperature controller/water bath

  • Vacuum pump

  • Rotary evaporator

  • Glass column for chromatography

  • Analytical equipment for product characterization (GC, HPLC)

Procedure:

  • Substrate Preparation: Prepare a substrate mixture with a molar ratio of palm stearin to oleic acid between 1:4 and 1:8.[2][9]

  • Reaction Setup: Add the substrate mixture to the jacketed glass reactor. If using a solvent, add hexane. Heat the mixture to the desired reaction temperature (e.g., 60°C) with continuous stirring.

  • Enzyme Addition: Once the temperature is stable, add the immobilized lipase. The enzyme load is typically between 6-10% of the total substrate weight.[2][9]

  • Reaction: Allow the reaction to proceed for 4-8 hours under constant temperature and stirring.[2][9] The reaction can be monitored by taking aliquots and analyzing the fatty acid composition.

  • Enzyme Removal: After the reaction, stop the stirring and separate the immobilized enzyme by filtration or decantation. The enzyme can be washed with solvent and stored for reuse.

  • Product Purification:

    • Neutralize the free fatty acids in the reaction mixture with a sodium hydroxide solution.

    • Wash the mixture with hot distilled water until the pH is neutral.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator.

    • The resulting crude product can be further purified by silica gel column chromatography to isolate the OPO fraction.

Protocol 2: Two-Step Synthesis via Alcoholysis and Esterification

This protocol provides a method for producing high-purity OPO.

Part A: Alcoholysis of Tripalmitin to 2-Monopalmitin (2-MP)

Materials:

  • Tripalmitin (PPP)

  • Ethanol

  • Immobilized sn-1,3-specific lipase (e.g., from Rhizomucor miehei)

  • Organic solvent (e.g., hexane or isopropanol)

Procedure:

  • Reaction Setup: Dissolve tripalmitin in an organic solvent in the reactor. Add ethanol to the mixture.

  • Enzyme Addition: Add the immobilized lipase. The reaction is catalyzed in the organic solvent system.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-50°C) with stirring. The water activity should be controlled, for instance, at 0.43 for optimal results.[7]

  • Reaction Monitoring: Monitor the formation of 2-MP over time using TLC or HPLC.

  • Product Isolation and Purification:

    • After the reaction, filter off the enzyme.

    • The 2-MP can be isolated and purified from the reaction mixture by crystallization at low temperatures or by solvent extraction.[7][10]

    • Verify the purity of the 2-MP (target >95%).[7]

Part B: Esterification of 2-MP with Oleic Acid

Materials:

  • Purified 2-Monopalmitin (2-MP)

  • Oleic acid

  • Immobilized sn-1,3-specific lipase (same as in Part A)

Procedure:

  • Substrate Preparation: Mix the purified 2-MP with oleic acid in a molar ratio of approximately 1:2 (2-MP:Oleic Acid).

  • Reaction Setup: This step is often performed in a solvent-free system.[7][10] Add the substrate mixture to the reactor and heat to the desired temperature (e.g., 60°C).

  • Enzyme Addition: Add the immobilized lipase to the molten substrate mixture.

  • Reaction: Conduct the reaction under vacuum to remove the water produced during esterification, which drives the reaction towards product formation. Maintain constant stirring.

  • Enzyme Removal: Separate the enzyme by filtration once the reaction is complete.

  • Final Product Purification: The final product can be purified by short-path distillation or column chromatography to remove any remaining free fatty acids and byproducts, yielding high-purity OPO.

Visualizations

Experimental Workflow Diagrams

Enzymatic_Synthesis_Workflows cluster_one_step One-Step Acidolysis Workflow cluster_two_step Two-Step Synthesis Workflow cluster_step1 Step 1: Alcoholysis cluster_step2 Step 2: Esterification A1 Substrates: Tripalmitin / Palm Stearin + Oleic Acid A2 Enzymatic Acidolysis (sn-1,3 Lipase) A1->A2 A3 Enzyme Filtration A2->A3 A4 Purification: Neutralization, Washing, Column Chromatography A3->A4 A5 Final Product: OPO-rich Oil A4->A5 B1 Substrates: Tripalmitin + Ethanol B2 Enzymatic Alcoholysis (sn-1,3 Lipase) B1->B2 B3 Purification: Crystallization / Extraction B2->B3 B4 Intermediate: 2-Monopalmitin (2-MP) B3->B4 C1 Substrates: 2-MP + Oleic Acid B4->C1 C2 Enzymatic Esterification (sn-1,3 Lipase, Solvent-free) C1->C2 C3 Enzyme Filtration C2->C3 C4 Final Purification C3->C4 C5 Final Product: High-Purity OPO C4->C5

Caption: Comparative workflows for one-step and two-step enzymatic synthesis of OPO.

OPO in Drug Delivery Systems

While specific signaling pathways for OPO itself are not the primary focus of its synthesis, its role as a structured lipid in drug delivery can be visualized. OPO can be a key component of Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs), which enhance the oral bioavailability of poorly water-soluble drugs.

OPO_in_Drug_Delivery Drug Poorly Soluble Drug (API) Formulation Lipid-Based Formulation (e.g., SEDDS, SLN) Drug->Formulation OPO This compound (OPO) OPO->Formulation Surfactant Surfactant(s) & Co-surfactant(s) Surfactant->Formulation GI Gastrointestinal (GI) Tract (Aqueous Environment) Formulation->GI Oral Administration Emulsion Fine Oil-in-Water Emulsion (Drug remains solubilized) GI->Emulsion Self-emulsification Absorption Enhanced Drug Absorption (across intestinal membrane) Emulsion->Absorption Bioavailability Increased Systemic Bioavailability Absorption->Bioavailability

Caption: Logical flow of OPO's role in enhancing drug bioavailability.

References

Troubleshooting & Optimization

Technical Support Center: 1-Oleoyl-2-palmitoylglycerol (OPG) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 1-Oleoyl-2-palmitoylglycerol (OPG).

FAQs and Troubleshooting Guide

This section addresses common challenges and questions encountered during the analysis of OPG.

Q1: Why is the separation of this compound (OPG) from its isomers so challenging?

The primary challenge in OPG analysis is its separation from other structurally similar diacylglycerol (DAG) and triacylglycerol (TAG) isomers. OPG (18:1/16:0 at sn-1/sn-2) can co-elute with its regioisomer 1-palmitoyl-2-oleoyl-sn-glycerol (16:0/18:1 at sn-1/sn-2) and other isomers like 1,3-diacylglycerols. These molecules often have identical mass-to-charge ratios (m/z), making their distinction by mass spectrometry alone difficult without proper chromatographic separation.

Q2: I am observing poor peak resolution and co-elution of my OPG peak. What can I do?

Poor peak resolution is a common issue. Here are several strategies to improve the separation of OPG isomers:

  • Utilize Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): This technique is highly effective for separating lipids based on the number and position of double bonds in their fatty acid chains. The interaction between the silver ions on the stationary phase and the π-electrons of the double bonds allows for the separation of isomers that are otherwise difficult to resolve with standard reversed-phase chromatography.[1][2][3][4][5]

  • Optimize Your HPLC Method:

    • Column Choice: Consider using multiple columns connected in series to increase the overall column length and improve separation.[1]

    • Mobile Phase Gradient: A carefully optimized mobile phase gradient can significantly enhance resolution. A gradient of hexane, acetonitrile, and 2-propanol has been shown to be effective for separating triacylglycerol regioisomers and can be adapted for diacylglycerols.[1]

    • Temperature Control: Ensure you are using a thermostat-controlled column oven, as temperature fluctuations can lead to retention time drift and poor resolution.[6]

  • Consider Derivatization: While primarily used to enhance mass spectrometry signals, derivatization can alter the chromatographic behavior of OPG, potentially improving separation from interfering compounds.

Q3: My OPG signal intensity in the mass spectrometer is very low. How can I improve it?

Diacylglycerols like OPG often exhibit low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) due to the lack of a permanent charge and low proton affinity.[7] Chemical derivatization is a highly effective strategy to enhance the signal intensity.

  • Charge-Tagging Derivatization: Introducing a charged group to the OPG molecule can dramatically increase its signal intensity in the mass spectrometer.

    • N,N-dimethylglycine (DMG): Derivatization with DMG introduces a tertiary amine group, which is readily protonated, leading to a significant increase in signal. This method has been shown to provide high sensitivity with a low limit of quantification.[8][9][10]

    • N-chlorobetainyl chloride: This reagent introduces a quaternary ammonium cation to the DAG molecule, which can result in a signal intensity two orders of magnitude higher than the underivatized sodium adducts.[7]

Q4: How can I confidently identify OPG in my samples using mass spectrometry?

Confident identification of OPG relies on a combination of accurate mass measurement and characteristic fragmentation patterns (MS/MS).

  • Accurate Mass Measurement: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain an accurate mass of the precursor ion. The molecular formula of OPG is C37H70O5, with a monoisotopic mass of 594.5223 g/mol .[11][12]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the OPG precursor ion will yield characteristic product ions. A key fragmentation pathway for diacylglycerols is the neutral loss of one of the fatty acyl chains. For OPG, you would expect to see neutral losses corresponding to oleic acid and palmitic acid.[13]

Q5: What are the best practices for sample preparation and storage to ensure the stability of OPG?

Proper sample handling is critical to prevent isomerization and degradation of OPG.

  • Storage: Store lipid extracts and standards at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[7]

  • Avoid Acyl Migration: The fatty acyl chains of diacylglycerols can migrate between the sn-1/sn-3 and sn-2 positions, especially under acidic or basic conditions or at elevated temperatures. It is crucial to work with samples on ice and to use neutral solvents whenever possible. Derivatization of the free hydroxyl group can also prevent acyl migration.

  • Extraction: A common method for lipid extraction from biological samples is the Folch or Bligh-Dyer method, which uses a chloroform/methanol solvent system.

Quantitative Data

The following table summarizes key mass spectrometric data for the identification of this compound.

ParameterValueReference
Molecular Formula C37H70O5[11][12]
Monoisotopic Mass 594.5223 g/mol [11][12]
Precursor Ion ([M+H]+) m/z 595.5296[11]
Key MS/MS Fragment Ions m/z 577.5, 339.2, 313.2[11]

Experimental Protocols

Detailed Methodology for OPG Analysis by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of OPG from a biological matrix such as plasma.

1. Lipid Extraction (Folch Method)

  • To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute.

  • Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Resuspend the dried lipids in an appropriate volume of the initial mobile phase for LC-MS analysis.

2. Derivatization with N,N-dimethylglycine (DMG) (Optional, for enhanced sensitivity)

  • To the dried lipid extract, add a solution of DMG in a suitable solvent.

  • Incubate the mixture to allow the derivatization reaction to proceed. The optimal reaction time and temperature should be determined empirically but can be guided by published methods.[8]

  • After the reaction, the sample is ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A silver-ion column is recommended for optimal separation of isomers. Alternatively, a high-resolution reversed-phase C18 column can be used.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.

    • Gradient: Develop a gradient that effectively separates the diacylglycerol species of interest.

    • Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.4 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan: Scan a mass range that includes the expected m/z of the OPG precursor ion (e.g., m/z 500-700).

    • MS/MS Fragmentation: Select the precursor ion for OPG (e.g., m/z 595.5) for collision-induced dissociation (CID).

    • Data Acquisition: Monitor for the characteristic fragment ions of OPG.

Visualizations

OPG Analysis Workflow

OPG_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization (Optional) (e.g., with DMG for enhanced sensitivity) Extraction->Derivatization LC_Separation LC Separation (Ag+-HPLC or RP-HPLC) Derivatization->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Identification Identification (Accurate Mass & Fragmentation) MS_Detection->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Final_Results Final_Results Quantification->Final_Results Final Results (OPG Concentration)

Caption: Workflow for the analysis of this compound (OPG).

Simplified Diacylglycerol Signaling Pathway

Diacylglycerol_Signaling Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG 1,2-Diacyl-sn-glycerol (e.g., OPG) PIP2->DAG produces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets leading to

Caption: Simplified signaling pathway involving 1,2-diacyl-sn-glycerol.

References

Technical Support Center: 1-Oleoyl-2-palmitoylglycerol (OPO)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Oleoyl-2-palmitoylglycerol (OPO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and solubilization of OPO in your experiments.

Troubleshooting Guides

Issue: My OPO is not dissolving in the chosen solvent.

  • Question: What should I do if this compound (OPO) is not dissolving or is forming a cloudy suspension?

  • Answer: The limited solubility of OPO, a hydrophobic lipid, in aqueous solutions is a common challenge. In organic solvents like chloroform and ethyl acetate, it exhibits better solubility.[1] If you are encountering issues, consider the following troubleshooting steps:

    • Increase Temperature: Gently warming the solution can significantly enhance the solubility of OPO. Be cautious not to exceed the thermal stability limits of OPO or your solvent.

    • Utilize Sonication: A bath sonicator can be a valuable tool to aid in the dissolution of OPO.[2] The ultrasonic waves help to break down solid particles, increasing the surface area for interaction with the solvent.[2]

    • Employ a Co-solvent: For aqueous-based systems, the use of a co-solvent is often necessary. A common approach involves first dissolving the OPO in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then gradually adding this solution to your aqueous buffer containing a surfactant like Tween-80.[3]

    • Verify Solvent Purity: Ensure that your solvents are anhydrous and of high purity, as contaminants can interfere with the dissolution process.

Issue: My OPO precipitates out of solution after initial dissolution.

  • Question: I was able to dissolve my OPO, but it crashed out of solution upon standing or dilution. How can I prevent this?

  • Answer: Precipitation of OPO after initial dissolution is often due to supersaturation or changes in the solvent environment. Here are some strategies to maintain its solubility:

    • Optimize Solvent System: The choice and ratio of solvents are critical. For formulations intended for in vivo or cell culture use, a multi-component system is often required. A combination of a primary solvent (like DMSO), a carrier (like PEG300 or corn oil), and a surfactant (like Tween-80) can create a more stable formulation.[3]

    • Controlled Dilution: When diluting a concentrated OPO stock, add the stock solution to the dilution buffer slowly while vortexing or stirring to avoid localized high concentrations that can lead to precipitation.

    • Maintain Temperature: If you used heat to dissolve the OPO, ensure that the solution is not cooled too rapidly, as this can cause the lipid to crystallize out of solution. The crystallization behavior of lipids like OPO can be complex, with the potential for different polymorphic forms to appear under varying conditions.[4]

    • Evaluate the Need for a Surfactant: In aqueous systems, surfactants are often essential for creating stable micelles or emulsions that can encapsulate the hydrophobic OPO and prevent its aggregation and precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound (OPO)?

A1: OPO is a hydrophobic lipid and is practically insoluble in water. It is soluble in organic solvents. For laboratory use, chloroform and ethyl acetate are commonly used.[1] For biological experiments, it is often necessary to use a multi-component solvent system. A common approach is to first dissolve OPO in a minimal amount of an organic solvent like DMSO and then dilute it in a suitable vehicle, which may contain polyethylene glycol (PEG), oils (such as corn oil), and surfactants (like Tween-80).[3]

Q2: Is it safe to heat this compound (OPO) to aid dissolution?

A2: Gentle heating can be an effective method to increase the solubility of OPO. However, it is crucial to avoid excessive temperatures that could lead to the degradation of the lipid. The stability of OPO should be considered, and prolonged heating at high temperatures should be avoided.

Q3: Can I use sonication to dissolve OPO? What are the potential risks?

A3: Yes, sonication is a recommended technique to facilitate the dissolution of OPO.[2] It works by breaking down solid aggregates and increasing the surface area exposed to the solvent.[2] While generally safe for the molecule, prolonged and high-energy sonication can potentially generate localized hot spots and may not be suitable for all experimental contexts.[5] It is important to monitor the temperature of the solution during sonication.

Q4: How can I prepare a stock solution of OPO for cell culture experiments?

A4: For cell culture applications, it is crucial to use a solvent system that is biocompatible at the final working concentration. A common method is to prepare a concentrated stock solution in sterile DMSO. This stock can then be serially diluted in cell culture medium, often containing serum to aid in the stabilization of the lipid. It is important to perform a vehicle control in your experiments to account for any effects of the solvent.

Q5: My OPO solution appears hazy. What does this indicate and what should I do?

A5: A hazy appearance in your OPO solution typically indicates incomplete dissolution or the formation of a fine suspension or emulsion. This can be addressed by further mixing, gentle heating, or sonication. If the haziness persists, it may be necessary to adjust the solvent composition, for instance, by increasing the concentration of a co-solvent or surfactant.

Quantitative Solubility Data

The following table summarizes the available solubility information for 1-Palmitoyl-2-oleoyl-sn-glycerol, a closely related diglyceride. This data can serve as a useful reference for this compound.

Solvent SystemConcentrationObservation
ChloroformSlightly soluble-
Ethyl AcetateSlightly soluble-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.10 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.10 mM)Clear solution

Data sourced from MedChemExpress for 1-Palmitoyl-2-oleoyl-sn-glycerol, which can be used as a proxy.[3]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Formulation of OPO using a Co-solvent and Surfactant

This protocol is suitable for preparing a stock solution of OPO for in vitro biological assays where a low concentration of organic solvent is permissible.

  • Weighing: Accurately weigh the desired amount of OPO in a sterile, conical tube.

  • Primary Dissolution: Add a small volume of 100% DMSO to the OPO. For example, to prepare a 12.5 mg/mL stock, add 100 µL of DMSO to 1.25 mg of OPO.

  • Mixing: Vortex the mixture until the OPO is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can be used to facilitate dissolution.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing PEG300 and Tween-80. For a final formulation with 40% PEG300 and 5% Tween-80, you would mix 400 µL of PEG300 and 50 µL of Tween-80 for a final volume of 1 mL.

  • Combining Solutions: Slowly add the OPO/DMSO solution to the PEG300/Tween-80 mixture while vortexing.

  • Final Dilution: Add the appropriate volume of saline (or your desired aqueous buffer) to reach the final desired concentration and volume. For the example above, you would add 450 µL of saline.

  • Final Mixing: Vortex the final solution thoroughly to ensure homogeneity. The final solution should be clear.[3]

Protocol 2: Preparation of an Oil-Based Formulation of OPO

This protocol is suitable for preparing an OPO solution for in vivo studies where an oil-based vehicle is appropriate.

  • Weighing: Accurately weigh the desired amount of OPO in a sterile glass vial.

  • Primary Dissolution: Add a small volume of 100% DMSO to the OPO. For instance, to make a 12.5 mg/mL stock in DMSO, dissolve 12.5 mg of OPO in 1 mL of DMSO.

  • Mixing: Vortex the mixture until the OPO is fully dissolved. Gentle warming can be applied if necessary.

  • Dilution in Oil: In a separate sterile tube, measure the required volume of corn oil. Slowly add the OPO/DMSO stock solution to the corn oil while vortexing. For a final solution with 10% DMSO, you would add 100 µL of the 12.5 mg/mL OPO/DMSO stock to 900 µL of corn oil to get a final concentration of 1.25 mg/mL.

  • Homogenization: Vortex the final mixture extensively to ensure a uniform and clear solution.[3]

Visualizations

experimental_workflow cluster_start Start: Solid OPO cluster_dissolution Dissolution Steps cluster_formulation Formulation cluster_end End Product start Solid this compound weigh Weigh OPO start->weigh add_solvent Add Primary Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Gentle Heat add_solvent->dissolve combine Combine OPO solution with Vehicle dissolve->combine prepare_vehicle Prepare Vehicle (e.g., PEG300, Tween-80, Saline or Corn Oil) prepare_vehicle->combine homogenize Vortex / Sonicate combine->homogenize end Clear, Solubilized OPO Formulation homogenize->end

Caption: Experimental workflow for the solubilization of this compound.

troubleshooting_workflow cluster_solutions Troubleshooting Steps cluster_precipitation_solutions Precipitation Troubleshooting start Problem: OPO Not Dissolving heat Increase Temperature (Gentle Warming) start->heat sonicate Apply Sonication start->sonicate cosolvent Use/Optimize Co-solvent System start->cosolvent check_purity Verify Solvent Purity start->check_purity end_soluble Outcome: OPO Dissolved heat->end_soluble sonicate->end_soluble cosolvent->end_soluble check_purity->end_soluble end_precipitate Problem: Precipitation Occurs end_soluble->end_precipitate If precipitation occurs later optimize_solvent Optimize Solvent Ratios end_precipitate->optimize_solvent controlled_dilution Slow, Controlled Dilution end_precipitate->controlled_dilution maintain_temp Avoid Rapid Cooling end_precipitate->maintain_temp add_surfactant Add/Increase Surfactant end_precipitate->add_surfactant end_stable Outcome: Stable OPO Solution optimize_solvent->end_stable controlled_dilution->end_stable maintain_temp->end_stable add_surfactant->end_stable

Caption: Troubleshooting flowchart for OPO solubility issues.

References

Technical Support Center: Preventing 1-Oleoyl-2-palmitoylglycerol (OPG) Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the handling and extraction of 1-Oleoyl-2-palmitoylglycerol (OPG). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental workflow. Maintaining the structural integrity of OPG is critical for accurate quantification and analysis. This resource provides detailed answers, troubleshooting guides, and protocols to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (OPG) during sample extraction?

A1: OPG, a 1,2-diacylglycerol (DAG), is susceptible to three main degradation pathways during extraction:

  • Enzymatic Degradation : Endogenous enzymes become active upon cell lysis. Diacylglycerol (DAG) lipases hydrolyze OPG into monoacylglycerol and a free fatty acid, while Diacylglycerol (DAG) kinases phosphorylate OPG to form phosphatidic acid.[1][2][3]

  • Acyl Migration (Isomerization) : This is a spontaneous intramolecular reaction where the acyl chain at the sn-2 position migrates to the sn-1 or sn-3 position.[4][5] This converts the biologically relevant 1,2-DAG (OPG) into the more thermodynamically stable 1,3-diacylglycerol, leading to inaccurate quantification. This process is accelerated by heat, polar solvents, and exposure to acidic or basic conditions.[6][7]

  • Oxidation : The oleoyl acyl chain in OPG contains a double bond, which is a prime target for oxidation by atmospheric oxygen and reactive oxygen species (ROS).[8][9] This risk is elevated by heat, light exposure, and the presence of metal ions.

Q2: How can I prevent enzymatic degradation by lipases and kinases during my extraction?

A2: Preventing enzymatic degradation requires rapid inactivation of endogenous enzymes immediately upon tissue or cell disruption.

  • Immediate Solvent Homogenization : The most effective method is to homogenize the sample immediately in a cold solvent mixture, such as the chloroform/methanol system used in Bligh-Dyer extractions.[10][11]

  • Heat Inactivation : For some plant tissues, plunging the sample into boiling isopropanol for a short period can effectively inactivate lipases before proceeding with the extraction.[12]

  • Use of Enzyme Inhibitors : The addition of specific enzyme inhibitors to the homogenization buffer is a highly recommended and targeted approach. A table of common inhibitors is provided below.

Q3: What is acyl migration, and what are the best practices to minimize it?

A3: Acyl migration is the process where OPG (a 1,2-DAG) isomerizes to 1,3-diacylglycerol.[4] To minimize this:

  • Maintain Low Temperatures : All extraction steps should be performed on ice or at 4°C. Store final lipid extracts at -80°C.

  • Work Quickly : Minimize the time samples spend in solution, especially during drying and reconstitution steps.

  • Avoid Certain Surfaces : Be aware that acyl migration can be accelerated on surfaces like silica gel during chromatography.[6][7] If using silica-based separation, ensure the column is cold and run times are minimal.

  • Control pH : Maintain a neutral pH throughout the extraction process, as both acidic and basic conditions can catalyze migration.

Q4: My OPG sample is unsaturated. How do I prevent its oxidation?

A4: The double bond in the oleoyl chain makes OPG prone to oxidation.[8][9] To prevent this:

  • Use Antioxidants : Add an antioxidant such as Butylated Hydroxytoluene (BHT) to your extraction solvents at a final concentration of 0.005-0.01%.[13] BHT is a radical scavenger that effectively prevents lipid peroxidation.

  • Work Under an Inert Atmosphere : Whenever possible, perform extraction steps under an inert gas like nitrogen or argon. This is especially important during solvent evaporation steps where the concentration of lipids increases.

  • Use High-Purity Solvents : Ensure solvents are peroxide-free, as peroxides can initiate oxidation.

  • Protect from Light : Store samples and extracts in amber vials to protect them from light, which can catalyze oxidation.

Troubleshooting Guide

This guide addresses common problems observed during OPG analysis and provides targeted solutions.

Problem ObservedPotential Cause(s)Recommended Solution(s)
Low or Undetectable OPG Yield 1. Enzymatic Degradation: Active lipases or kinases degraded the target analyte.[1][3]1a. Add specific DAG Lipase and DAG Kinase inhibitors to the initial homogenization buffer (See Table 1). 1b. Ensure the sample is flash-frozen in liquid nitrogen and immediately homogenized in ice-cold extraction solvent.
2. Oxidative Degradation: The unsaturated oleoyl chain was oxidized.2a. Add an antioxidant like BHT (0.005%) to all extraction solvents.[13] 2b. Purge tubes with nitrogen or argon before solvent evaporation.
High Levels of 1,3-Isomers Detected Acyl Migration: The 1,2-DAG isomerized to the more stable 1,3-DAG.[4][5]1a. Strictly maintain low temperatures (0-4°C) throughout the entire procedure. 1b. Minimize the time the extract is stored in polar solvents like methanol. 1c. If performing TLC or silica chromatography, pre-cool the system and run the separation as quickly as possible.[6]
Poor Reproducibility Between Replicates 1. Inconsistent Enzyme Inactivation: Variable time between sample handling and homogenization.1a. Standardize the workflow to ensure all samples are processed identically and rapidly after harvesting.
2. Incomplete Extraction: Insufficient solvent volume or homogenization time.2a. Ensure solvent-to-tissue ratios are correct for a monophasic mixture as per the Bligh-Dyer method.[14] 2b. Use a mechanical homogenizer to ensure complete tissue disruption.
Presence of Unexpected Fatty Acids or Lysolipids Lipase Activity: Diacylglycerol lipases cleaved OPG, releasing free fatty acids and monoacylglycerols.[3]1a. Implement the use of broad-spectrum or specific lipase inhibitors (e.g., THL, RHC 80267).[15] 1b. Re-evaluate the enzyme inactivation step; consider boiling isopropanol for plant tissues.[12]
Quantitative Data Summary
Table 1: Common Inhibitors for Preventing Enzymatic Degradation of OPG
Target EnzymeInhibitorTypical Working ConcentrationKey Considerations
Diacylglycerol Lipase (DAGL) RHC 8026710-20 µMA widely used inhibitor for DAG lipase activity.
Tetrahydrolipstatin (THL)1-10 µMA potent and irreversible inhibitor of various lipases, including DAGL.[15]
Diacylglycerol Kinase (DGK) R590221-10 µMA commonly used inhibitor of DGK, preventing the conversion of DAG to phosphatidic acid.[2]
R599491-10 µMA more selective inhibitor for certain DGK isoforms compared to R59022.[2]
General Oxidation Butylated Hydroxytoluene (BHT)0.005% - 0.01% (w/v)Add to organic solvents to prevent free-radical mediated oxidation.[13]
Visualized Pathways and Workflows

Diagram 1: Major Degradation Pathways of this compound (OPG)

Major Degradation Pathways of OPG cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation OPG This compound (1,2-DAG) DAGL Diacylglycerol Lipase (DAGL) OPG->DAGL DGK Diacylglycerol Kinase (DGK) OPG->DGK Acyl Acyl Migration (Isomerization) OPG->Acyl Ox Oxidation OPG->Ox MAG Monoacylglycerol + Oleic Acid DAGL->MAG PA Phosphatidic Acid (PA) DGK->PA DAG13 1-Oleoyl-3-palmitoylglycerol (1,3-DAG) Acyl->DAG13 OxProd Oxidized Products Ox->OxProd

Caption: Key enzymatic and chemical pathways leading to OPG degradation.

Diagram 2: Recommended OPG Extraction Workflow

Recommended OPG Extraction Workflow A 1. Sample Collection Flash freeze in liquid N2 C 3. Homogenization Perform on ice, work quickly A->C B 2. Prepare Homogenization Buffer (Ice-cold CHCl3:MeOH) + Inhibitors & Antioxidant B->C CCP Critical Control Point: Add Inhibitors (DAGL, DGK) and Antioxidant (BHT) D 4. Induce Phase Separation Add CHCl3 and saline solution C->D E 5. Centrifugation (4°C) Separate aqueous and organic layers D->E F 6. Collect Organic Layer (Bottom layer containing lipids) E->F G 7. Solvent Evaporation Under inert gas (N2 or Ar) F->G H 8. Storage & Analysis Store at -80°C in amber vials G->H

Caption: A workflow highlighting critical steps for preserving OPG integrity.

Experimental Protocols
Modified Bligh-Dyer Protocol for OPG Extraction with Degradation Prevention

This protocol is adapted from the classic Bligh & Dyer method and incorporates steps to minimize OPG degradation.[10][14]

1. Reagent Preparation

  • Extraction Solvent (Methanol:Chloroform 2:1 v/v) : Prepare fresh. For every 100 mL, add 5 mg of BHT (final concentration 0.005%). Store on ice.

  • Inhibitor Stock Solutions : Prepare concentrated stock solutions of DAGL and DGK inhibitors (e.g., RHC 80267, R59022) in DMSO.

  • Chloroform (+BHT) : Add BHT to a final concentration of 0.005%.

  • Saline Solution : 0.9% NaCl in ultrapure water.

  • All solvents should be HPLC grade or higher.

2. Sample Homogenization (Perform all steps on ice)

  • Weigh a pre-frozen tissue sample (e.g., 100 mg) in a pre-chilled, solvent-resistant tube suitable for homogenization.

  • Add 3 mL of ice-cold Methanol:Chloroform (2:1) extraction solvent containing BHT.

  • Spike the solvent with the required volume of inhibitor stocks to achieve the desired final concentration (e.g., 10 µM).

  • Immediately homogenize the tissue using a mechanical homogenizer (e.g., Polytron) until no visible tissue fragments remain.

  • Allow the monophasic mixture to stand on ice for 15 minutes to ensure complete extraction.

3. Phase Separation

  • To the homogenate, add 1 mL of Chloroform (+BHT). Vortex thoroughly.

  • Add 1 mL of 0.9% NaCl solution. Vortex thoroughly for 30 seconds. The mixture should now appear cloudy.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

4. Lipid Recovery and Storage

  • Carefully aspirate and discard the upper aqueous layer using a glass Pasteur pipette. Be cautious not to disturb the protein disk at the interface.

  • Using a clean glass pipette, transfer the lower organic (chloroform) phase to a new, pre-chilled amber glass vial.

  • Dry the lipid extract under a gentle stream of nitrogen or argon. Avoid prolonged drying, as this can increase the risk of oxidation.

  • Reconstitute the lipid film in a suitable solvent for your analytical method (e.g., isopropanol/acetonitrile).

  • For immediate analysis, keep the vial on ice. For long-term storage, seal the vial tightly, flush with inert gas, and store at -80°C.

References

Technical Support Center: Optimization of 1-Oleoyl-2-palmitoylglycerol (OPG) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometric analysis of 1-Oleoyl-2-palmitoylglycerol (OPG).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and common adducts of this compound (OPG) in ESI-MS?

A1: The monoisotopic mass of this compound (OPG) is 622.5536 g/mol . In positive mode electrospray ionization (ESI), OPG is commonly observed as several adduct ions. The most common adducts are formed with ammonium ([M+NH₄]⁺) and sodium ([M+Na]⁺). It is also possible to observe protonated molecules ([M+H]⁺) and other adducts depending on the solvent system and sample purity.[1][2][3][4]

Adduct Chemical Formula Theoretical m/z
Protonated Molecule[C₃₇H₇₀O₅+H]⁺623.5615
Ammonium Adduct[C₃₇H₇₀O₅+NH₄]⁺640.5880
Sodium Adduct[C₃₇H₇₀O₅+Na]⁺645.5435
Potassium Adduct[C₃₇H₇₀O₅+K]⁺661.5174

Q2: What are the characteristic fragmentation patterns of OPG in tandem mass spectrometry (MS/MS)?

A2: The most characteristic fragmentation of OPG in MS/MS experiments involves the neutral loss of its constituent fatty acyl chains. This provides information about the fatty acids present and their positions on the glycerol backbone. For this compound, the primary fragment ions result from the loss of oleic acid (18:1) and palmitic acid (16:0). The relative abundance of the fragment ions can sometimes provide clues about the position of the fatty acids.

Precursor Ion (m/z) Fragmentation Event Resulting Fragment Ion (m/z)
640.6 ([M+NH₄]⁺)Neutral Loss of Oleic Acid (282.26 g/mol )358.3
640.6 ([M+NH₄]⁺)Neutral Loss of Palmitic Acid (256.24 g/mol )384.3
623.6 ([M+H]⁺)Neutral Loss of Oleic Acid (282.26 g/mol )341.3
623.6 ([M+H]⁺)Neutral Loss of Palmitic Acid (256.24 g/mol )367.3

Q3: How does collision energy affect the fragmentation of OPG?

A3: Collision energy is a critical parameter that directly influences the fragmentation efficiency and the types of fragment ions observed.

  • Low Collision Energy: At lower collision energies, you will primarily observe the precursor ion with minimal fragmentation. This is useful for confirming the molecular weight of OPG.

  • Moderate Collision Energy: As the collision energy is increased, you will begin to see the characteristic neutral loss of the fatty acyl chains. This is the optimal range for obtaining structural information.

  • High Collision Energy: At very high collision energies, you may observe excessive fragmentation, leading to the formation of smaller, less specific fragment ions and a decrease in the intensity of the characteristic neutral loss peaks. This can make spectral interpretation more complex.

For diacylglycerols, an optimized collision energy is typically in the range of 15-30 eV, but this can vary significantly depending on the instrument and the specific adduct being fragmented.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of OPG.

Issue 1: Low or No Signal for OPG

Potential Cause Recommended Solution
Poor Ionization Efficiency Ensure the mobile phase contains an appropriate additive to promote ionization, such as ammonium acetate or sodium acetate, to form [M+NH₄]⁺ or [M+Na]⁺ adducts, which often have better ionization efficiency than [M+H]⁺.[1][2][3] Consider derivatization if sensitivity remains an issue.
Sample Degradation OPG can be susceptible to degradation. Ensure samples are stored properly at low temperatures and handle them quickly during preparation. Avoid repeated freeze-thaw cycles.
Ion Suppression The presence of other lipids or contaminants in the sample can suppress the ionization of OPG. Optimize the chromatographic separation to resolve OPG from interfering compounds. Consider using a more rigorous sample cleanup procedure.
Incorrect Instrument Settings Verify that the mass spectrometer is tuned and calibrated. Ensure that the correct precursor ion m/z is selected for MS/MS experiments and that the collision energy is appropriate.
Contaminated Ion Source A dirty ion source can significantly reduce sensitivity. Perform routine cleaning of the ion source components as recommended by the instrument manufacturer.[7]

Issue 2: Unexpected Peaks or High Background Noise

Potential Cause Recommended Solution
Contaminated Solvents or Glassware Use high-purity, LC-MS grade solvents and meticulously clean all glassware to avoid contamination from plasticizers or other residues.[7]
Presence of Multiple Adducts The presence of various cations (e.g., Na⁺, K⁺) in the sample or mobile phase can lead to the formation of multiple adducts, complicating the spectrum. To simplify, try to control the adduct formation by using a single, dominant additive (e.g., ammonium acetate).[1][8]
In-source Fragmentation If the instrument's source conditions (e.g., capillary temperature, cone voltage) are too harsh, OPG can fragment before entering the mass analyzer. Optimize these parameters to achieve "softer" ionization.
Isomeric Interference Other diacylglycerol isomers with the same mass as OPG (e.g., 1-palmitoyl-2-oleoylglycerol) will have similar fragmentation patterns. High-quality chromatographic separation is essential to distinguish between these isomers.

Issue 3: Poor Fragmentation or Incorrect Fragment Ions

Potential Cause Recommended Solution
Suboptimal Collision Energy The collision energy is not optimized for the specific instrument and adduct. Systematically vary the collision energy to find the optimal value that maximizes the intensity of the characteristic neutral loss fragments.[5][9][10]
Incorrect Precursor Ion Selection Ensure that the isolation window for the precursor ion is set correctly and is narrow enough to exclude isotopes or other nearby ions.
Wrong Adduct Fragmented Different adducts ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) may have slightly different optimal collision energies and fragmentation pathways. Confirm which adduct is being isolated and fragmented.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of OPG

  • Lipid Extraction:

    • Use a well-established lipid extraction method, such as the Bligh-Dyer or a modified Folch extraction, to isolate lipids from the sample matrix.

    • Ensure all solvents are of high purity (LC-MS grade).

    • After extraction, the lipid-containing organic phase should be dried under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a solvent that is compatible with the LC mobile phase, for example, a mixture of isopropanol and acetonitrile.

  • Internal Standard:

    • Add an appropriate internal standard, such as a deuterated diacylglycerol, to the sample to allow for accurate quantification and to correct for variations in extraction efficiency and instrument response.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection into the LC-MS system.

Protocol 2: Generic LC-MS/MS Method for OPG Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of diacylglycerols.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium acetate.

    • Gradient: A typical gradient would start with a lower percentage of mobile phase B, increasing to a high percentage to elute the lipophilic OPG.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40-50°C, to ensure reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan a mass range that includes the expected m/z of the OPG adducts (e.g., m/z 600-700).

    • MS/MS Scan (Product Ion Scan):

      • Select the precursor ion of interest (e.g., m/z 640.6 for the [M+NH₄]⁺ adduct).

      • Apply an optimized collision energy (start with a range of 15-30 eV and optimize for your instrument).

      • Scan for the expected product ions (e.g., m/z 300-400).

Visualizations

fragmentation_pathway OPG This compound (OPG) [M+NH₄]⁺ m/z 640.6 NL_Oleic Neutral Loss of Oleic Acid (C₁₈H₃₄O₂) OPG->NL_Oleic NL_Palmitic Neutral Loss of Palmitic Acid (C₁₆H₃₂O₂) OPG->NL_Palmitic Fragment1 [M+NH₄ - C₁₈H₃₄O₂]⁺ m/z 358.3 NL_Oleic->Fragment1 Fragment2 [M+NH₄ - C₁₆H₃₂O₂]⁺ m/z 384.3 NL_Palmitic->Fragment2

Caption: Fragmentation pathway of OPG as an ammonium adduct.

troubleshooting_workflow Start Low/No OPG Signal CheckIonization Optimize Ionization? (e.g., add ammonium acetate) Start->CheckIonization CheckIonization->Start No CheckSample Sample Integrity OK? (storage, handling) CheckIonization->CheckSample Yes CheckSample->Start No CheckSuppression Ion Suppression? (improve chromatography) CheckSample->CheckSuppression Yes CheckSuppression->Start No CheckInstrument Instrument Settings Correct? (tuning, CE, precursor) CheckSuppression->CheckInstrument Yes CheckInstrument->Start No CleanSource Clean Ion Source CheckInstrument->CleanSource Yes CleanSource->Start Still Low Signal

Caption: Troubleshooting workflow for low OPG signal.

References

Technical Support Center: Quantification of 1-Oleoyl-2-palmitoylglycerol (OPG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 1-Oleoyl-2-palmitoylglycerol (OPG) using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect OPG quantification?

A: Matrix effects are the alteration of ionization efficiency of the target analyte, in this case, OPG, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][2] In biological matrices such as plasma or serum, phospholipids are a major contributor to matrix effects in lipid analysis.[3]

Q2: What is the most effective strategy to compensate for matrix effects in OPG analysis?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, it can be used to normalize the signal and provide accurate quantification. For diacylglycerol analysis, deuterated or 13C-labeled analogs are often used.[4][5]

Q3: Where can I obtain a stable isotope-labeled internal standard for OPG?

A: Several vendors specialize in lipid standards. Companies like Avanti Polar Lipids and Cayman Chemical offer a range of diacylglycerol standards, including some that are isotopically labeled. It is recommended to check their catalogs for a suitable internal standard for OPG, such as a deuterated or 13C-labeled version of a diacylglycerol with similar chain lengths.[4][5][6]

Q4: What are the common sample preparation techniques to reduce matrix effects for OPG analysis?

A: Common techniques aim to remove interfering substances, particularly phospholipids, from the sample. These include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all phospholipids.[7]

  • Liquid-Liquid Extraction (LLE): A widely used technique to separate lipids from the aqueous phase.[7]

  • Solid-Phase Extraction (SPE): Offers good recovery and can be more selective in removing interferences compared to PPT and LLE.[7]

  • Specialized Lipid Removal Products: Several commercially available products are designed to selectively remove lipids from complex matrices.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your OPG quantification experiments.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column overloadDilute the sample or inject a smaller volume.
Inappropriate mobile phaseOptimize the mobile phase composition and gradient.
Column contaminationUse a guard column and/or implement a column washing step.[9]
Analyte interaction with metal surfacesConsider using a metal-free or PEEK-lined column.[10]
High Signal Suppression Co-elution of phospholipidsImprove sample cleanup using SPE or specialized lipid removal techniques.[3]
Inefficient chromatographic separationOptimize the LC gradient to separate OPG from interfering matrix components.[1]
Low Analyte Recovery Inefficient extractionOptimize the LLE or SPE protocol (e.g., solvent choice, pH).
Analyte degradationEnsure proper sample handling and storage conditions.
High Variability in Results Inconsistent matrix effectsUse a stable isotope-labeled internal standard.
Inconsistent sample preparationEnsure consistent and reproducible sample handling and extraction procedures.

Quantitative Data Summary

The following tables summarize typical performance data for diacylglycerol analysis. Note that specific values for OPG may vary depending on the matrix and the analytical method used.

Table 1: Recovery of Diacylglycerols using Different Sample Preparation Methods

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
Liquid-Liquid ExtractionFatty Acid EthanolamidesHuman Plasma>85%[5]
Solid-Phase ExtractionMulticlass ContaminantsFeed70-120%[11]
Protein PrecipitationPolyunsaturated Fatty AcidsHuman Plasma>90%[7]

Table 2: Matrix Effect in Diacylglycerol Analysis

AnalyteMatrixMatrix Effect (%)CommentsReference
Fatty Acid EthanolamidesHuman PlasmaMinimal with LLEIon suppression was observed with simpler extraction methods.[5]
Multiclass ContaminantsFeedVariableSignal suppression was the main cause of deviation from 100% recovery.[11]

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Diacylglycerol Analysis

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an appropriate amount of a stable isotope-labeled internal standard for diacylglycerols.

  • Protein Precipitation & Extraction:

    • Add 1 mL of a cold mixture of methyl-tert-butyl ether (MTBE) and methanol (3:1, v/v).

    • Vortex vigorously for 1 minute.

    • Add 250 µL of water to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Collection and Drying:

    • Carefully collect the upper organic layer into a new tube.

    • Dry the extract under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effect by Post-Extraction Spike

This method provides a quantitative measure of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

    • Set B (Post-Spike Sample): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-Spike Sample): Analyte and internal standard are spiked into the matrix before extraction.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    A ME value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Spike_IS Spike with Stable Isotope-Labeled IS Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: A typical experimental workflow for the quantification of OPG.

troubleshooting_matrix_effects Start Inconsistent or Inaccurate OPG Results Check_IS Using Stable Isotope- Labeled Internal Standard? Start->Check_IS Implement_IS Implement a suitable SIL-IS Check_IS->Implement_IS No Assess_ME Assess Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Yes Implement_IS->Assess_ME ME_High Significant Matrix Effect (>20% Suppression/Enhancement)? Assess_ME->ME_High Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE, Lipid Removal) ME_High->Optimize_Cleanup Yes Revalidate Re-validate Method ME_High->Revalidate No Optimize_Chroma Optimize Chromatography (e.g., Gradient, Column) Optimize_Cleanup->Optimize_Chroma Optimize_Chroma->Assess_ME

Caption: A decision tree for troubleshooting matrix effects in OPG analysis.

References

Technical Support Center: 1,3-Dioleoyl-2-palmitoylglycerol (OPO) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO), a structured triglyceride of significant interest, particularly in the formulation of infant nutrition products.

Troubleshooting Guides

This section addresses common issues encountered during OPO synthesis reactions.

Issue Potential Cause Recommended Solution
Low Yield of OPO Suboptimal Reaction Temperature: Incorrect temperature can reduce enzyme activity or lead to side reactions.[1]Optimize temperature based on the specific lipase used. Most enzymatic reactions for OPO synthesis have an optimal range of 35-60°C.[1] For solvent-free systems, a higher temperature may be necessary to ensure substrate miscibility.[1]
Incorrect Substrate Molar Ratio: An improper ratio of palmitic acid source (e.g., tripalmitin) to oleic acid can limit the reaction.Experiment with different molar ratios. A common starting point is a 1:4 or 1:6 ratio of tripalmitin to oleic acid.[2][3]
Insufficient Enzyme Load: The amount of lipase may be too low to catalyze the reaction effectively.Increase the enzyme loading. Typical ranges are 6-12% (w/w) of the total substrates.[1][2]
Short Reaction Time: The reaction may not have reached completion.Extend the reaction time. Monitor the reaction progress over time (e.g., 4, 6, 8 hours) to determine the optimal duration.[2][4]
Acyl Migration High Reaction Temperature: Elevated temperatures can promote the migration of the palmitoyl group from the sn-2 position, leading to the formation of regioisomers.[1]Maintain the reaction temperature within the optimal range for the specific lipase to minimize acyl migration.[1]
Presence of Water: Excess water can facilitate acyl migration.[5]Ensure all reactants and solvents are anhydrous. For enzymatic reactions, controlling water activity is crucial.[5]
Formation of Byproducts Non-specific Lipase Activity: The lipase used may not be strictly sn-1,3 specific, leading to the formation of undesired triacylglycerols.Use a highly sn-1,3 specific lipase such as Lipozyme RM IM or Lipozyme TL IM.[1]
Hydrolysis of Triglycerides: Presence of water can lead to the hydrolysis of triglycerides into di- and monoglycerides and free fatty acids.[1]As with acyl migration, ensure anhydrous conditions.
Difficulty in Purification Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and regioisomers complicates purification.[6]Optimize reaction conditions to maximize OPO content and minimize byproducts. Employ multi-step purification techniques such as crystallization and chromatography.[7][8]
Similar Physicochemical Properties of Isomers: OPO and its isomers (e.g., 1,2-dioleoyl-3-palmitoylglycerol, OOP) have very similar properties, making separation challenging.[8]Utilize specialized chromatography techniques like silver ion HPLC (Ag+-HPLC) for effective separation of regioisomers.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the correct nomenclature for the target molecule, 1-Oleoyl-2-palmitoylglycerol (OPG) or 1,3-Dioleoyl-2-palmitoylglycerol (OPO)?

A1: The scientifically accurate and commonly used name for the structured triglyceride with palmitic acid at the sn-2 position and oleic acid at the sn-1 and sn-3 positions is 1,3-dioleoyl-2-palmitoylglycerol, abbreviated as OPO.[10][11][12] While your initial query mentioned this compound, the bulk of scientific literature and commercial production focuses on OPO due to its structural similarity to a key triglyceride in human milk fat.[10][11]

Q2: What are the most common methods for synthesizing OPO?

A2: The most prevalent methods for OPO synthesis are enzymatic, utilizing sn-1,3 specific lipases.[1][11] These methods include:

  • Enzymatic Acidolysis: This involves the reaction of a palmitic acid-rich triglyceride (like tripalmitin) with oleic acid, catalyzed by an sn-1,3 specific lipase.[1][2][3]

  • Two-Step Enzymatic Process: This method first involves the synthesis of 2-monopalmitin (2-MP) through alcoholysis of tripalmitin. The purified 2-MP is then esterified with oleic acid using the same lipase.[5][7]

  • Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps. For instance, a chemical step might be used to synthesize a precursor which is then used in an enzymatic reaction to produce OPO.[10][13]

Q3: Which lipases are most effective for OPO synthesis?

A3: Lipases with high sn-1,3 regiospecificity are crucial for successful OPO synthesis. Commonly used and effective commercial lipases include Lipozyme RM IM (from Rhizomucor miehei) and Lipozyme TL IM (from Thermomyces lanuginosus).[1] Novozym 435 (from Candida antarctica lipase B) is also utilized in some synthesis steps.[10][14]

Q4: How can I analyze the purity and composition of my synthesized OPO?

A4: A combination of chromatographic techniques is typically employed for comprehensive analysis:

  • Gas Chromatography (GC): Used to determine the fatty acid composition of the final product.[2]

  • High-Performance Liquid Chromatography (HPLC): Non-aqueous reversed-phase HPLC can be used for initial separation. Silver ion HPLC (Ag+-HPLC) is particularly effective for separating OPO from its regioisomers.[8][9] An evaporative light-scattering detector (ELSD) is often preferred for quantification.[8]

Q5: Why is acyl migration a significant problem in OPO synthesis?

A5: Acyl migration refers to the intramolecular movement of fatty acyl groups on the glycerol backbone. In OPO synthesis, the desired product has palmitic acid specifically at the sn-2 position. Acyl migration can lead to the formation of the undesired isomer, 1,2-dipalmitoyl-3-oleoylglycerol (PPO) or 1,2-dioleoyl-3-palmitoylglycerol (OOP), which reduces the purity and nutritional value of the final product.[1][15] This is a critical issue as the physiological benefits of OPO are directly linked to the sn-2 position of the palmitic acid.[15]

Experimental Protocols

Enzymatic Acidolysis for OPO Synthesis

This protocol is a generalized procedure based on common practices in the literature.[1][2][3] Researchers should optimize these conditions for their specific lipase and substrates.

  • Reactant Preparation:

    • Dry the substrates, tripalmitin (PPP) and oleic acid (OA), under vacuum to remove any residual moisture.

    • Prepare the desired molar ratio of PPP to OA (e.g., 1:6).

  • Reaction Setup:

    • Add the substrates to a temperature-controlled reactor.

    • If using a solvent (e.g., n-hexane), add it to the reactor. For a solvent-free system, proceed without a solvent.[1]

    • Heat the mixture to the desired reaction temperature (e.g., 60°C) with constant stirring to ensure homogeneity.[1]

  • Enzymatic Reaction:

    • Add the immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM, 12% w/w of total substrates) to initiate the reaction.[1]

    • Maintain the reaction at the set temperature with continuous agitation for the desired duration (e.g., 4-8 hours).

  • Reaction Termination and Enzyme Recovery:

    • Stop the reaction by filtering the mixture to remove the immobilized enzyme.

    • The lipase can often be washed and reused for subsequent batches.

  • Product Purification:

    • Remove any solvent by rotary evaporation.

    • The crude product can be purified by techniques such as low-temperature crystallization to remove unreacted fatty acids and byproducts, followed by chromatographic methods for higher purity.

Quantitative Data Summary

Parameter Wei et al. (2015)[1] Zheng et al. (2017)[3] Wang et al. (2015)[10]
Method Two-step: (1) Tripalmitin synthesis (chemical), (2) Acidolysis (enzymatic)Two-step: (a) Dry fractionation of lard, (b) Enzymatic acidolysisThree-step chemoenzymatic
Lipase Lipozyme RM IMNot specifiedNovozym 435 (for intermediate), Chemical (final step)
System Solvent-freeNot specifiedSolvent-free (for intermediate)
Substrate Ratio 1:6 (Tripalmitin:Oleic Acid)1:4 (Fractionated lard:Camellia oil fatty acids)Not applicable for direct comparison
Enzyme Load 12% (w/w)6% (w/w)10% (w/v) for intermediate step
Temperature 60°C45°C35°C for intermediate step
Time Not specified6 hours8 hours for intermediate step
OPO Content/Yield 40.23% OPO content43.72% OPO content94.8% OPO produced, 90.5% yield after purification
Purity Not specifiedNot specified98.7% regiopurity

Visualizations

OPO_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Acidolysis cluster_purification Purification Tripalmitin Tripalmitin (PPP) ReactionVessel Reaction (e.g., 60°C, 1:6 ratio, 12% Lipase) Tripalmitin->ReactionVessel OleicAcid Oleic Acid (OA) OleicAcid->ReactionVessel Filtration Filtration (Remove Lipase) ReactionVessel->Filtration Crystallization Low-Temp Crystallization (Remove FFAs) Filtration->Crystallization Chromatography Chromatography (e.g., Ag+-HPLC) Crystallization->Chromatography FinalProduct Pure OPO Chromatography->FinalProduct Troubleshooting_OPO_Synthesis Start Low OPO Yield? Temp Optimize Temperature (35-60°C) Start->Temp Yes Ratio Adjust Substrate Ratio (e.g., 1:4 to 1:6) Start->Ratio Yes Enzyme Increase Enzyme Load (6-12% w/w) Start->Enzyme Yes Time Extend Reaction Time (monitor progress) Start->Time Yes Acyl Acyl Migration Detected? Temp->Acyl Ratio->Acyl Enzyme->Acyl Time->Acyl Temp_Acyl Lower Reaction Temperature Acyl->Temp_Acyl Yes Water_Acyl Ensure Anhydrous Conditions Acyl->Water_Acyl Yes Byproducts High Byproduct Formation? Temp_Acyl->Byproducts Water_Acyl->Byproducts Lipase_Byproducts Verify sn-1,3 Specificity of Lipase Byproducts->Lipase_Byproducts Yes Water_Byproducts Ensure Anhydrous Conditions Byproducts->Water_Byproducts Yes OPO_Metabolism OPO OPO Ingestion (1,3-dioleoyl-2-palmitoylglycerol) Lumen Intestinal Lumen OPO->Lumen Lipase Pancreatic Lipase Lumen->Lipase Products Digestion Products: - 2-monopalmitin (2-MP) - Free Oleic Acid Lipase->Products Absorption Absorption into Enterocyte Products->Absorption Reesterification Re-esterification to Triglycerides Absorption->Reesterification Benefits Physiological Benefits Reesterification->Benefits Benefit1 Improved Fat Absorption Benefits->Benefit1 Benefit2 Improved Calcium Absorption (Reduced Calcium Soap Formation) Benefits->Benefit2 Benefit3 Modulation of Gut Microbiota Benefits->Benefit3

References

Technical Support Center: Purification of 1-Oleoyl-2-palmitoylglycerol (OPG)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-Oleoyl-2-palmitoylglycerol (OPG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

FAQs and Troubleshooting Guides

This section addresses common issues and questions that may arise during the purification of this compound.

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: Common impurities depend on the synthetic route but typically include:

  • Unreacted starting materials: Monoacylglycerols (e.g., 1-oleoylglycerol or 2-palmitoylglycerol), free fatty acids (oleic acid, palmitic acid), and glycerol.

  • Side-products: Triacylglycerols (TAGs) and fatty acid ethyl esters (if ethanol is present).[1]

  • Isomers: The most common isomeric impurity is the more stable 1,3-diacylglycerol counterpart, which can form via acyl migration.

Q2: My 1,2-diacylglycerol seems to be converting to a different compound during purification on a silica gel column. What is happening and how can I prevent it?

A2: This is likely due to acyl migration , where the acyl group on the sn-2 position of the glycerol backbone moves to the sn-1 or sn-3 position, converting the 1,2-diacylglycerol to the more stable 1,3-diacylglycerol. This is a common issue, especially on silica gel.[2][3]

Troubleshooting Acyl Migration:

  • Temperature: Keep the purification process at low temperatures. Acyl migration is accelerated at higher temperatures.

  • Stationary Phase: Silica gel can catalyze acyl migration.[2][3] Consider alternative purification methods like crystallization or reversed-phase HPLC. If using silica gel, minimize the time the compound is on the column.

  • pH: Maintain a neutral pH, as both acidic and basic conditions can promote acyl migration.

Q3: I am observing peak tailing or broadening during the HPLC purification of OPG. What are the possible causes and solutions?

A3: Peak tailing and broadening in HPLC can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample or using a column with a higher loading capacity.

  • Secondary Interactions: The free hydroxyl group of the diacylglycerol can interact with active sites on the silica-based stationary phase, causing tailing. Adding a small amount of a competitive agent like triethylamine to the mobile phase can sometimes mitigate this.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with the smallest appropriate internal diameter and keep the length to a minimum.

  • Column Void: A void at the head of the column can lead to peak distortion. This can be caused by high pressure or improper packing. If a void is visible, the column may need to be repacked or replaced.

Q4: What is a suitable alternative to silica gel chromatography for purifying OPG to avoid acyl migration?

A4: A two-step crystallization process can be a highly effective and scalable method for purifying 1,2-diacylglycerols while minimizing acyl migration.[1] This method involves:

  • Crystallization in a nonpolar solvent (e.g., hexane): This step is effective at removing nonpolar impurities like triacylglycerols and fatty acid ethyl esters.

  • Crystallization of the resulting solid in a polar solvent (e.g., methanol): This step further purifies the 1,2-diacylglycerol.

This approach is performed at low temperatures, which helps to preserve the isomeric purity of the 1,2-diacylglycerol.[1]

Data Presentation

The following table summarizes typical quantitative data for diacylglycerol purification, primarily based on a two-step crystallization method. Data specific to this compound purification is limited, so these values should be considered as a general guide.

Purification MethodKey Impurities RemovedTypical YieldTypical PurityReference
Two-Step CrystallizationTriacylglycerols, Fatty Acid Ethyl Esters77.3%>95%[1]
Preparative HPLC (General)Isomers, various side productsVariable>98%
Silica Gel ChromatographyPolar and non-polar impuritiesVariableVariable

Experimental Protocols

Detailed Methodology: Two-Step Crystallization for 1,2-Diacylglycerol Purification

This protocol is adapted from a method developed for the general purification of 1,2-diacylglycerols and is a suitable starting point for OPG purification.[1]

Step 1: Removal of Nonpolar Impurities

  • Dissolve the crude this compound reaction mixture in hexane at a 1:10 substrate-to-solvent ratio (w/v).

  • Heat the mixture gently to ensure complete dissolution.

  • Cool the solution to -40°C and hold for 18 hours to allow for the crystallization of the desired 1,2-diacylglycerol, while nonpolar impurities like triacylglycerols remain in the hexane.

  • Separate the solid fraction (containing the 1,2-diacylglycerol) from the liquid by cold filtration.

Step 2: Purification from Polar Impurities

  • Dissolve the solid fraction obtained from Step 1 in methanol at a 1:12 substrate-to-solvent ratio (w/v).

  • Gently warm the mixture to dissolve the solid.

  • Cool the solution to -20°C and hold for 6 hours. The pure 1,2-diacylglycerol will crystallize out of the methanol.

  • Isolate the purified this compound crystals by filtration.

  • Dry the purified product under vacuum.

Visualizations

Purification Workflow

OPG Purification Workflow Crude Crude OPG Mixture Step1 Step 1: Nonpolar Impurity Removal (Crystallization in Hexane) Crude->Step1 Step2 Step 2: Polar Impurity Removal (Crystallization in Methanol) Step1->Step2 Impurities1 Nonpolar Impurities (TAGs, FAEs) Step1->Impurities1 PureOPG Pure this compound Step2->PureOPG Impurities2 Polar Impurities Step2->Impurities2

Caption: A typical two-step crystallization workflow for the purification of this compound.

Troubleshooting Logic for Acyl Migration

Acyl Migration Troubleshooting Start Observing Isomeric Impurity (e.g., 1,3-diacylglycerol) CheckMethod Purification Method? Start->CheckMethod CheckTemp High Temperature? CheckMethod->CheckTemp No Silica Silica Gel Chromatography CheckMethod->Silica Yes LowerTemp Lower Purification Temperature CheckTemp->LowerTemp Yes NoAction Acyl Migration Unlikely (Investigate other side reactions) CheckTemp->NoAction No Alternative Consider Alternative Method (Crystallization, RP-HPLC) Silica->Alternative ReduceTime Minimize Time on Column Silica->ReduceTime

Caption: Decision tree for troubleshooting acyl migration during OPG purification.

References

Technical Support Center: 1-Oleoyl-2-palmitoylglycerol and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-Oleoyl-2-palmitoylglycerol (OPG) and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound (OPG) that I should be aware of in my experiments?

A1: this compound is a diacylglycerol (DAG) with oleic acid at the sn-1 position and palmitic acid at the sn-2 position of the glycerol backbone. The primary isomers you will encounter are:

  • Positional Isomers: These isomers differ in the position of the fatty acid chains on the glycerol backbone. The most common positional isomer is 1-Palmitoyl-2-oleoylglycerol. Another key isomer group is the 1,3-diacylglycerols, such as 1-Oleoyl-3-palmitoylglycerol. It is crucial to distinguish between sn-1,2, sn-2,3, and rac-1,3 DAGs as different enzymes can discriminate between these forms.[1]

  • Stereoisomers (Enantiomers): Since the sn-2 carbon of a 1,2-diacyl-sn-glycerol is a chiral center, enantiomers exist. For example, 1-Oleoyl-2-palmitoyl-sn-glycerol is the enantiomer of 2-Oleoyl-1-palmitoyl-sn-glycerol. These stereoisomers can have different biological activities and can be challenging to separate.[2]

  • Acyl Migration Products: 1,2-diacylglycerols are prone to a spontaneous intramolecular acyl migration to form the more stable 1,3-diacylglycerol isomer.[3][4] This can occur during synthesis, purification, and even storage, leading to sample contamination.

Q2: What is acyl migration and how can I prevent it?

A2: Acyl migration is the process where a fatty acyl chain moves from one hydroxyl group of the glycerol backbone to another. In the context of 1,2-diacylglycerols, the acyl group from the sn-2 position can migrate to the sn-1 or sn-3 position, forming the more thermodynamically stable 1,3-diacylglycerol.[3][4] This is a significant issue as it can alter the biological activity of your compound and lead to inaccurate experimental results.

Prevention Strategies:

  • Temperature Control: Store samples at low temperatures (ideally -20°C or -80°C) to minimize the rate of migration.[4] During experimental procedures, keep samples on ice whenever possible.

  • pH Control: Acyl migration is catalyzed by both acid and base. Maintain a neutral pH during extraction and purification steps.

  • Solvent Choice: Use non-polar, aprotic solvents for storage and handling. Protic solvents like methanol and ethanol can facilitate acyl migration.

  • Minimize Handling Time: Plan your experiments to minimize the time samples spend in solution or at room temperature.

  • Use of Protective Groups: For synthetic routes, consider using protecting groups for the free hydroxyl group to prevent migration during synthesis and purification.

Q3: How do the different isomers of OPG affect Protein Kinase C (PKC) activation?

A3: Protein Kinase C (PKC) isoforms are key downstream effectors of diacylglycerol signaling. The activation of PKC is highly dependent on the stereochemistry of the DAG isomer.

  • sn-1,2-Diacylglycerols are the primary activators of conventional and novel PKC isoforms. [1][5] The specific binding of sn-1,2-DAGs to the C1 domain of PKC induces a conformational change that recruits the enzyme to the cell membrane and activates its kinase function.[5]

  • sn-1,3-Diacylglycerols are significantly less potent activators of PKC. [5] Some studies show minimal to no activation of PKC by 1,3-DAGs.[5]

  • The fatty acid composition of the DAG can also influence the level of PKC activation. Unsaturated fatty acids at the sn-1 or sn-2 position generally lead to more potent activation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its isomers.

HPLC Analysis
Problem Possible Causes Solutions
Poor separation of positional isomers (1,2- vs. 1,3-DAGs) Inadequate column chemistry.Use a C18 reversed-phase column. Isocratic elution with 100% acetonitrile is often effective for separating these isomers.[6][7]
Incorrect mobile phase.Optimize the mobile phase. For reversed-phase HPLC, a mixture of acetonitrile and acetone can be used.[7]
Co-elution of stereoisomers (enantiomers) Standard reversed-phase columns cannot separate enantiomers.Utilize a chiral stationary phase (CSP) column. Polysaccharide-based chiral columns are often effective.[8][9]
Inappropriate mobile phase for chiral separation.For chiral separations, a mobile phase of hexane/2-propanol is commonly used.[8]
Peak tailing Active sites on the column interacting with the free hydroxyl group of the DAG.Use a high-purity silica column (Type B). Consider adding a competing base like triethylamine (TEA) to the mobile phase in small amounts.
Sample overload.Reduce the amount of sample injected onto the column.
Irreproducible retention times Fluctuations in column temperature.Use a column oven to maintain a constant and controlled temperature.
Inconsistent mobile phase composition.Prepare mobile phases fresh daily and ensure proper mixing and degassing.
Ghost peaks Sample carryover from previous injections.Implement a robust needle wash protocol in your autosampler. Inject a blank solvent run to check for carryover.
Contamination in the mobile phase or system.Filter all mobile phases and use high-purity solvents.
GC-MS Analysis
Problem Possible Causes Solutions
No or low signal for DAGs Inefficient derivatization.Diacylglycerols require derivatization (e.g., silylation with BSTFA) to increase their volatility for GC analysis. Ensure the derivatization reaction goes to completion.
Thermal degradation in the injector.Use a cool on-column or programmed temperature vaporization (PTV) inlet to minimize thermal stress on the analytes.
Poor separation of isomers Inadequate column stationary phase.A non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-17ms) is typically used. Optimize the temperature program for better resolution.
Acyl migration during analysis High temperatures in the GC inlet or column.While difficult to completely avoid, using lower inlet and oven temperatures can help minimize on-column acyl migration. This is a known limitation of GC for DAG isomer analysis.
Baseline instability or drift Column bleed at high temperatures.Ensure the column is properly conditioned. Do not exceed the maximum recommended temperature for the column.
Contaminated carrier gas or gas lines.Use high-purity carrier gas and install traps to remove oxygen and moisture.

Quantitative Data

Table 1: Relative Activation of Protein Kinase Cα by Different Diacylglycerol Isomers

Diacylglycerol IsomerVmax (nmol 32P/min/mg)Ka (mM)
1,2-Dioleoylglycerol (1,2-DOG)34.9 ± 2.80.9
1,2-Dipalmitoylglycerol (1,2-DPG)32.5 ± 0.14.8
1,2-Palmitoyl-oleoyl-glycerol (1,2-POG)27.7 ± 0.21.3
1,3-Dioleoylglycerol (1,3-DOG)9.5 ± 0.140.0
1,3-Dipalmitoylglycerol (1,3-DPG)4.2 ± 0.710.0

Data adapted from: G. Goñi et al., (1998) Diacylglycerols as activators of protein kinase C. The data illustrates that 1,2-diacylglycerols are significantly more potent activators of PKCα than their 1,3-isomers, as indicated by the higher Vmax and lower Ka values.[5]

Experimental Protocols

Protocol 1: Separation of 1,2- and 1,3-Diacylglycerol Positional Isomers by HPLC

Objective: To separate and quantify this compound from its 1,3-positional isomer.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Diacylglycerol standards (1,2- and 1,3-isomers)

  • Sample dissolved in a suitable organic solvent (e.g., hexane or isopropanol)

Methodology:

  • Mobile Phase Preparation: Use 100% acetonitrile as the isocratic mobile phase.[6][7] Degas the mobile phase thoroughly before use.

  • HPLC System Setup:

    • Install the C18 column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to 205 nm.

  • Standard Preparation: Prepare a series of standard solutions of the 1,2- and 1,3-diacylglycerol isomers of known concentrations.

  • Sample Preparation: Dissolve the sample containing the diacylglycerol isomers in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject the standards and samples onto the HPLC system. The typical elution order is 1,3-diacylglycerols followed by 1,2-diacylglycerols.[6][7]

  • Quantification: Create a calibration curve using the peak areas of the standards. Use this curve to determine the concentration of each isomer in the samples.

Protocol 2: Identification of Diacylglycerol Isomers by GC-MS

Objective: To identify the fatty acid composition and positional isomers of diacylglycerols in a sample.

Materials:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (high purity) as carrier gas

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous pyridine

  • Diacylglycerol standards

  • Sample containing diacylglycerols

Methodology:

  • Derivatization:

    • In a glass vial, dissolve a known amount of the dried sample in a small volume of anhydrous pyridine.

    • Add an excess of BSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS System Setup:

    • Install the capillary column.

    • Set the injector temperature (e.g., 250°C).

    • Set the carrier gas flow rate (e.g., 1 mL/min, constant flow).

    • Set the oven temperature program (e.g., initial temperature of 150°C, ramp to 350°C at 5°C/min, and hold for 10 minutes).

    • Set the MS transfer line temperature (e.g., 280°C) and ion source temperature (e.g., 230°C).

    • Set the MS to scan a mass range of m/z 50-800.

  • Analysis: Inject the derivatized sample into the GC-MS.

  • Data Interpretation:

    • Identify the TMS-derivatized diacylglycerols based on their retention times and mass spectra.

    • The molecular ion ([M]+) and characteristic fragment ions can be used for identification. The fragment ion [M-RCOO-CH2]+ is a key diagnostic ion to differentiate between 1,2- and 1,3-DAG positional isomers.[10]

Signaling Pathways and Experimental Workflows

Diacylglycerol-Mediated Signaling Pathways

Diacylglycerols like this compound are critical second messengers that activate two major signaling pathways: the Protein Kinase C (PKC) pathway and the Diacylglycerol Kinase (DGK) pathway.

DAG_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG sn-1,2-Diacylglycerol (e.g., OPG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive binds & activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate for PKC_active Active PKC PKC_inactive->PKC_active Downstream_PKC Downstream PKC Substrates PKC_active->Downstream_PKC phosphorylates PA Phosphatidic Acid (PA) DGK->PA produces Downstream_PA Downstream PA Effectors PA->Downstream_PA activates Receptor GPCR / RTK Receptor->PLC activates Ligand Ligand Ligand->Receptor

Caption: Diacylglycerol signaling pathways involving PKC and DGK.

Experimental Workflow for Isomer Analysis

The following diagram outlines a typical workflow for the separation and identification of this compound isomers.

Experimental_Workflow Start Sample Containing OPG Isomers Lipid_Extraction Total Lipid Extraction (e.g., Bligh-Dyer) Start->Lipid_Extraction TLC_Fractionation Optional: TLC Fractionation to isolate DAGs Lipid_Extraction->TLC_Fractionation HPLC_Separation HPLC Separation TLC_Fractionation->HPLC_Separation GCMS_Analysis GC-MS Analysis (after derivatization) TLC_Fractionation->GCMS_Analysis Positional_Isomers Separation of Positional Isomers (1,2- vs 1,3-) HPLC_Separation->Positional_Isomers Chiral_Separation Separation of Stereoisomers (Enantiomers) HPLC_Separation->Chiral_Separation using chiral column Identification Identification of Fatty Acids and Isomers GCMS_Analysis->Identification

References

Technical Support Center: Quality Control of Synthetic 1-Oleoyl-2-palmitoylglycerol (OPG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic 1-Oleoyl-2-palmitoylglycerol (OPG).

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for synthetic this compound (OPG)?

A1: The critical quality attributes for synthetic OPG include purity, identity, isomeric purity, and stability. These attributes are crucial as impurities or degradation can significantly impact the physicochemical properties of formulations and the biological activity in experimental systems. For use in drug development, regulatory bodies require detailed information on the chemistry, manufacturing, and controls of lipid excipients to ensure product quality and consistency.[1][2][3][4][5][6]

Q2: How should I properly store and handle synthetic OPG to ensure its stability?

A2: To maintain the stability of synthetic OPG, it is recommended to store it at -20°C or below in a tightly sealed container, protected from light and moisture. For handling, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, as the oleoyl moiety is susceptible to oxidation. It is also important to avoid repeated freeze-thaw cycles.

Q3: What are the common impurities I might encounter in synthetic OPG?

A3: Common impurities in synthetic OPG can include:

  • Positional Isomers: 1,3-dioleoyl-2-palmitoylglycerol (OPO) and 1,2-dipalmitoyl-3-oleoylglycerol (PPO) are common isomeric impurities that can be difficult to remove.[7]

  • Starting Materials: Residual amounts of oleic acid, palmitic acid, and glycerol from the synthesis process.

  • Byproducts: Monoacylglycerols (e.g., 1-oleoylglycerol, 2-palmitoylglycerol) and triacylglycerols formed during synthesis.

  • Degradation Products: Hydrolysis products (free fatty acids and glycerol) and oxidation products at the double bond of the oleic acid chain.

Q4: My OPG solution appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation can be due to several factors:

  • Low Solubility: OPG is a lipid and has low solubility in aqueous solutions. Ensure you are using an appropriate organic solvent such as chloroform, dichloromethane, or a mixture of solvents. For cell culture experiments, a carrier solvent like DMSO or ethanol is often used, but the final concentration in the medium should be low to avoid solvent toxicity.

  • Low Temperature: The solubility of OPG decreases at lower temperatures. Gentle warming of the solution may help to redissolve the compound.

  • Purity Issues: The presence of impurities can affect the solubility of the final product.

Troubleshooting Guides

HPLC Analysis

Problem 1: Peak Tailing in HPLC Chromatogram

  • Question: I am analyzing my synthetic OPG using reversed-phase HPLC, and I am observing significant peak tailing. What could be the cause and how can I resolve this?

  • Answer: Peak tailing in the HPLC analysis of diacylglycerols is a common issue.[8][9][10][11][12] The primary causes and their solutions are outlined below:

Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase The free hydroxyl group of OPG can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[9][10] Try using a column with high-density bonding and end-capping to minimize exposed silanols. Alternatively, adding a competitive base like triethylamine (0.1%) to the mobile phase can help to mask the silanol groups.
Inappropriate Mobile Phase pH The pH of the mobile phase can influence the ionization state of residual silanols. For diacylglycerols, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups and improve peak shape.
Column Overload Injecting too much sample onto the column can lead to peak tailing.[8] Try reducing the injection volume or diluting the sample.
Extra-column Effects Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[8] Ensure that all fittings are secure and that the tubing between the injector, column, and detector is as short as possible.

Problem 2: Poor Resolution of Isomers

  • Question: I am struggling to separate this compound (OPG) from its positional isomer 1,3-dioleoyl-2-palmitoylglycerol (OPO) using reversed-phase HPLC. How can I improve the separation?

  • Answer: The separation of diacylglycerol isomers is challenging due to their similar structures. Silver ion high-performance liquid chromatography (Ag+-HPLC) is the recommended technique for this purpose. The silver ions on the stationary phase interact with the π-electrons of the double bonds in the fatty acid chains, allowing for separation based on the number and position of these bonds.[13][14][15]

GC-MS Analysis

Problem 1: No or Low Signal for OPG

  • Question: I am trying to analyze my OPG sample by GC-MS, but I am getting a very low signal or no peak at all. What could be the issue?

  • Answer: OPG is a relatively large and non-volatile molecule, which makes its analysis by GC-MS challenging without proper sample preparation.

Potential Cause Troubleshooting Steps
Low Volatility OPG needs to be derivatized to increase its volatility for GC analysis. The most common derivatization method is silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[16] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are commonly used.
Thermal Degradation High temperatures in the GC inlet can cause diacylglycerols to degrade.[17] Ensure that the inlet temperature is optimized to be high enough for volatilization but not so high that it causes degradation. A temperature ramp in the oven program should also be used.
Improper Sample Preparation Ensure that the sample is completely dry before derivatization, as water can interfere with the reaction. The derivatized sample should be analyzed promptly as the derivatives can be sensitive to moisture.

Problem 2: Multiple Peaks for a Single Standard

  • Question: When I analyze my derivatized OPG standard by GC-MS, I see multiple peaks. Why is this happening?

  • Answer: The presence of multiple peaks from a single standard can be due to incomplete derivatization or the presence of isomers.

Potential Cause Troubleshooting Steps
Incomplete Derivatization If the derivatization reaction is incomplete, you will see a peak for the underivatized OPG (if it elutes) and the derivatized product. Optimize the derivatization conditions, such as reaction time, temperature, and reagent concentration.
Isomeric Impurities Your OPG standard may contain positional isomers (e.g., 1,3-diacylglycerols) which, when derivatized, will appear as separate peaks. Confirm the identity of each peak using mass spectrometry and, if necessary, use a purification method like preparative HPLC to isolate the desired isomer.

Quality Control Specifications

The following table summarizes the recommended quality control specifications for synthetic this compound for research and early-stage drug development.

Parameter Method Specification
Appearance Visual InspectionWhite to off-white solid or semi-solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compound
Purity (by area %) HPLC-ELSD/CAD≥ 98.0%
Isomeric Purity (1,2- vs 1,3-isomer) Ag+-HPLC≥ 99.0% (1,2-isomer)
Residual Solvents GC-HSMeets ICH Q3C limits
Water Content Karl Fischer Titration≤ 0.5%

Experimental Protocols

Protocol 1: Purity Determination by HPLC with Evaporative Light Scattering Detector (ELSD)

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the OPG sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a mixture of Chloroform:Methanol (2:1, v/v).

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. ELSD Conditions:

  • Nebulizer Temperature: 40°C

  • Evaporator Temperature: 60°C

  • Gas Flow Rate: 1.5 L/min (Nitrogen)

4. Data Analysis:

  • Integrate all peaks and calculate the area percentage of the main OPG peak.

Protocol 2: Isomeric Purity by Silver Ion HPLC (Ag+-HPLC)

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1, using hexane as the solvent.

2. Ag+-HPLC Conditions:

  • Column: Commercially available silver-ion column (e.g., ChromSpher 5 Lipids).

  • Mobile Phase: A gradient of hexane and a polar modifier like isopropanol or acetonitrile. A typical starting point is a gradient from 100% hexane to a mixture of hexane:isopropanol (98:2, v/v) over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Injection Volume: 20 µL

  • Detector: ELSD or Corona Charged Aerosol Detector (CAD).

3. Data Analysis:

  • Identify the peaks corresponding to the 1,2- and 1,3-diacylglycerol isomers based on their retention times (1,3-isomers typically elute earlier). Calculate the area percentage of the 1,2-isomer (OPG).

Protocol 3: GC-MS Analysis after Derivatization

1. Derivatization:

  • Place approximately 1 mg of the OPG sample in a clean, dry reaction vial.

  • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 320°C at 10°C/min.

    • Hold at 320°C for 10 minutes.

  • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 50-750 m/z

3. Data Analysis:

  • Identify the TMS-derivatized OPG peak based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments corresponding to the loss of fatty acyl chains and the silylated glycerol backbone.

Visualizations

Quality_Control_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Chemical Identity & Purity cluster_2 Isomeric Purity & Contaminants cluster_3 Final Specification & Release Sample Synthetic OPG Sample Visual Visual Inspection Sample->Visual Identity Identity Confirmation (NMR, MS) Visual->Identity Purity Purity Assessment (HPLC-ELSD) Identity->Purity Isomer Isomeric Purity (Ag+-HPLC) Purity->Isomer Residuals Residual Solvents (GC-HS) Isomer->Residuals Water Water Content (Karl Fischer) Residuals->Water Spec Specification Check Water->Spec Release Release for Use Spec->Release

Caption: General quality control workflow for synthetic OPG.

HPLC_Troubleshooting Start HPLC Peak Tailing Observed? Cause1 Secondary Interactions with Silanols Start->Cause1 Yes Cause2 Column Overload Start->Cause2 Yes Cause3 Extra-column Effects Start->Cause3 Yes Solution1 Use end-capped column or add triethylamine to mobile phase. Cause1->Solution1 Solution2 Reduce injection volume or dilute sample. Cause2->Solution2 Solution3 Minimize tubing length and check fittings. Cause3->Solution3

Caption: Troubleshooting decision tree for HPLC peak tailing.

OPG_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation OPG This compound Hydrolysis_Products Oleic Acid + Palmitic Acid + Glycerol OPG->Hydrolysis_Products H₂O / H⁺ or OH⁻ Oxidation_Products Aldehydes, Ketones, etc. (at the double bond) OPG->Oxidation_Products O₂ / Light / Heat

Caption: Potential degradation pathways for OPG.

References

Validation & Comparative

Validating the Biological Activity of 1-Oleoyl-2-palmitoylglycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 1-Oleoyl-2-palmitoylglycerol (OPG), a key diacylglycerol (DAG) isomer, with other relevant lipid molecules. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support researchers in the fields of cell signaling, drug discovery, and lipid biochemistry.

Comparative Analysis of Diacylglycerol Isomer Activity

The biological activity of diacylglycerols is highly dependent on their stereochemistry, particularly the nature and position of the fatty acyl chains on the glycerol backbone. As a 1,2-diacyl-sn-glycerol, OPG is a potent activator of several key signaling pathways, most notably the Protein Kinase C (PKC) family of enzymes.

FeatureThis compound (OPG)1-Palmitoyl-2-oleoylglycerol (POG)1,3-Diacylglycerols (e.g., 1,3-Dioleoylglycerol)
Structure sn-1-oleoyl, sn-2-palmitoylsn-1-palmitoyl, sn-2-oleoylAcyl chains at sn-1 and sn-3 positions
PKC Activation Potent activator. The sn-2 palmitoyl group is crucial for potent PKC binding and activation.Generally a less potent PKC activator compared to OPG. The fatty acid at the sn-2 position significantly influences PKC interaction.Significantly weaker activators of PKC compared to 1,2-diacylglycerols.[1][2]
Cellular Signaling Induces downstream signaling cascades including phosphorylation of target proteins and modulation of ion channels.Can activate PKC but may require higher concentrations or result in a less sustained signal compared to OPG.Limited direct signaling activity through the PKC pathway.
Metabolic Fate Can be phosphorylated by diacylglycerol kinases to phosphatidic acid or further acylated to form triacylglycerols.[3]Similar metabolic pathways to OPG, though the rate of conversion may differ.Primarily involved in triacylglycerol synthesis and breakdown.
In Vivo Effects (Inferred from related triglycerides) The triglyceride form, 1,3-dioleoyl-2-palmitoylglycerol (OPO), has been shown to improve intestinal health and nutrient absorption.[4][5]The positional isomer in triglycerides has been shown to affect body weight gain and lipid metabolism in mice.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines the measurement of PKC activation in response to different diacylglycerols.

Materials:

  • Purified PKC isozyme (e.g., PKCα)

  • This compound (OPG)

  • Alternative diacylglycerols (e.g., POG, 1,3-dioleoylglycerol)

  • Phosphatidylserine (PS)

  • ATP, [γ-³²P]ATP

  • PKC substrate peptide (e.g., myelin basic protein fragment 4-14)

  • Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Lipid vesicles prepared by sonication

Procedure:

  • Prepare lipid vesicles containing phosphatidylserine and the diacylglycerol to be tested.

  • In a reaction tube, combine the purified PKC enzyme, kinase buffer, and the prepared lipid vesicles.

  • Initiate the kinase reaction by adding the PKC substrate peptide and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stop solution (e.g., ice-cold ATP solution or spotting onto phosphocellulose paper).

  • Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using phosphocellulose paper and washing steps.

  • Quantify the incorporated radioactivity using a scintillation counter to determine PKC activity.

Cell-Based Diacylglycerol Quantification Assay

This protocol describes the quantification of intracellular DAG levels in response to cellular stimulation.

Materials:

  • Cell line of interest (e.g., HEK293, COS-7)

  • Cell culture medium and supplements

  • Stimulant (e.g., a G-protein coupled receptor agonist)

  • Diacylglycerol Kinase (DGK)

  • [γ-³²P]ATP

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the stimulant for various time points.

  • Stop the stimulation and immediately extract the lipids from the cells using a suitable solvent system (e.g., Bligh-Dyer extraction).

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the lipid extract in a reaction buffer containing cardiolipin, octyl-β-glucoside, and DTT.

  • Initiate the enzymatic reaction by adding DGK and [γ-³²P]ATP to convert DAG to [³²P]phosphatidic acid.

  • Incubate the reaction at room temperature.

  • Stop the reaction and extract the lipids again.

  • Separate the [³²P]phosphatidic acid from other lipids using thin-layer chromatography.

  • Visualize and quantify the radioactive spots using autoradiography or a phosphorimager.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration following the application of diacylglycerols.

Materials:

  • Cell line expressing a receptor of interest

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound (OPG) and other test compounds

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a multi-well plate suitable for fluorescence measurements.

  • Load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add OPG or other test compounds to the wells.

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

  • Record the fluorescence changes over time to determine the kinetics of calcium mobilization.

Signaling Pathways and Experimental Workflows

OPG_PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes OPG This compound (OPG) PIP2->OPG generates IP3 IP3 PIP2->IP3 generates PKC_inactive Inactive PKC OPG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Targets PKC_active->Downstream phosphorylates Receptor GPCR / RTK Receptor->PLC activates Signal External Signal Signal->Receptor ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC_inactive co-activates (for cPKC) Response Cellular Response Downstream->Response

Caption: OPG-mediated Protein Kinase C (PKC) activation pathway.

Experimental_Workflow_PKC_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A Prepare Lipid Vesicles (PS + DAG Isomer) D Combine PKC, Buffer, and Lipid Vesicles A->D B Purify PKC Isozyme B->D C Prepare Kinase Buffer and Substrate E Initiate with Substrate and [γ-³²P]ATP C->E D->E F Incubate at 30°C E->F G Stop Reaction F->G H Spot on Phosphocellulose Paper G->H I Wash to Remove Unincorporated ATP H->I J Quantify Radioactivity (Scintillation Counting) I->J K Compare Activity of Different DAG Isomers J->K

Caption: Workflow for in vitro Protein Kinase C (PKC) activity assay.

References

A Comparative Analysis of 1-Oleoyl-2-palmitoylglycerol and Other Diacylglycerols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide to the Comparative Efficacy of 1-Oleoyl-2-palmitoylglycerol in Cellular Signaling

Researchers, scientists, and professionals in drug development now have access to a detailed comparative guide on this compound (OPG), a key signaling lipid. This publication provides an objective analysis of OPG's performance against other common diacylglycerols (DAGs), supported by experimental data, to aid in the selection of appropriate molecules for research and therapeutic development.

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC) isozymes. The specific fatty acid chains esterified to the glycerol backbone, as well as their stereochemical positioning, significantly influence the biological activity and physical properties of these lipids. This guide focuses on this compound (OPG), a biologically relevant DAG, and compares it with other well-characterized diacylglycerols to highlight its unique properties.

Physical and Chemical Properties: A Comparative Overview

The physical characteristics of diacylglycerols, such as melting point and solubility, are crucial determinants of their behavior in biological membranes and their efficacy in experimental systems. These properties are largely dictated by the length and degree of saturation of their fatty acyl chains.

Diacylglycerol (DAG)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound (OPG) C37H70O5594.95Oil at room temperatureSoluble in chloroform and ethyl acetate.[1]
1,2-Dioleoyl-sn-glycerol (DOG) C39H72O5621.00LiquidSoluble in DMF (>20 mg/ml), DMSO (>7 mg/ml), Ethanol (>30 mg/ml), and PBS (pH 7.2, >250 µg/ml).[2][3]
1,2-Dipalmitoyl-sn-glycerol (DPG) C35H68O5568.9166-69Soluble in DMF (20 mg/ml), DMSO (5 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 0.25 mg/ml).[4][5][6]

Table 1: Comparison of the physical and chemical properties of selected diacylglycerols.

Biological Activity: Activation of Protein Kinase C Isozymes

The primary and most studied biological function of sn-1,2-diacylglycerols is the activation of Protein Kinase C (PKC) isozymes. The affinity and efficacy of PKC activation can vary significantly depending on the structure of the DAG molecule. Unsaturated fatty acids in the sn-2 position are generally considered to be more potent activators of PKC.

A seminal study on the activation of conventional (cPKC) and novel (nPKC) PKC isozymes by different diacylglycerol molecular species provides valuable comparative data. In this study, 1-palmitoyl-2-oleoyl-sn-glycerol (POG), a structural isomer of OPG with the same fatty acid composition, was compared to other DAGs, including 1,2-dioleoyl-sn-glycerol (DOG).

PKC IsozymeDiacylglycerolRelative Activation (Fold Increase)
PKCα (cPKC) 16:0/18:1-DG (POG)~5.5
18:1/18:1-DG (DOG)~5.0
PKCβII (cPKC) 16:0/18:1-DG (POG)~4.0
18:1/18:1-DG (DOG)~4.0
PKCγ (cPKC) 16:0/18:1-DG (POG)~6.0
18:1/18:1-DG (DOG)~6.0
PKCδ (nPKC) 16:0/18:1-DG (POG)~5.5
18:1/18:1-DG (DOG)~5.0
PKCε (nPKC) 16:0/18:1-DG (POG)~4.0
18:1/18:1-DG (DOG)~4.0

Table 2: Comparative activation of various PKC isozymes by 1-palmitoyl-2-oleoyl-sn-glycerol (POG) and 1,2-dioleoyl-sn-glycerol (DOG) at 2000 mmol%. Data extracted from literature.

The data indicates that both POG and DOG are potent activators of the tested PKC isozymes, with POG showing slightly higher or comparable activation for several isoforms. This suggests that the presence of both a saturated and a monounsaturated fatty acid, as in OPG, provides a robust stimulus for PKC signaling.

Signaling Pathways and Experimental Workflows

To understand the role of OPG and other diacylglycerols in cellular signaling, it is essential to visualize the pathways they modulate and the experimental procedures used to study their effects.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 4a. DAG This compound (OPG) PIP2->DAG 4b. Ca_release Ca2+ Release from ER IP3->Ca_release 5. PKC Protein Kinase C (PKC) DAG->PKC 6. Recruitment & Partial Activation MembranePKC Membrane-associated Active PKC PKC->MembranePKC 7. Full Activation at Membrane Downstream Downstream Substrates MembranePKC->Downstream 8. Phosphorylation Ligand Ligand Ligand->GPCR 1. Binding Ca_release->PKC Co-factor for cPKC activation CellularResponse Cellular Response Downstream->CellularResponse 9.

Canonical GPCR-PLC-PKC Signaling Pathway Activated by OPG.

G cluster_prep Liposome Preparation cluster_assay PKC Activity Assay a Mix Lipids (PC, PS, DAG) b Dry Lipid Film a->b c Hydrate and Sonicate b->c d Form Unilamellar Vesicles c->d e Incubate Vesicles with PKC Enzyme & Substrate d->e Add to Assay f Add [γ-32P]ATP e->f g Stop Reaction f->g h Measure 32P Incorporation g->h

Experimental Workflow for In Vitro PKC Activation Assay.

Detailed Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from a study comparing the activation of PKC isozymes by different diacylglycerols.

Materials:

  • This compound (OPG) and other diacylglycerols (e.g., 1,2-dioleoyl-sn-glycerol)

  • Phosphatidylserine (PS)

  • Phosphatidylcholine (PC)

  • Purified PKC isozyme

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Assay buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 1 mM CaCl₂ (for cPKCs)

  • Stop solution: 75 mM H₃PO₄

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Lipid Vesicle Preparation:

    • In a glass tube, mix the desired amounts of PC, PS, and the specific diacylglycerol in chloroform. A typical molar ratio is 65:25:10 (PC:PS:DAG).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Resuspend the lipid film in assay buffer by vortexing.

    • Sonicate the lipid suspension in a bath sonicator until the solution is clear to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a reaction tube, combine the assay buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC isozyme.

    • Pre-incubate the mixture at 30°C for 3 minutes.

    • Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentration should be around 100 µM.

    • Incubate the reaction at 30°C for 10 minutes.

  • Quantification of Phosphorylation:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times with 75 mM H₃PO₄ to remove unincorporated [γ-³²P]ATP.

    • Wash once with ethanol and let it dry.

    • Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

    • Calculate the specific activity of the PKC isozyme in the presence of different diacylglycerols.

C1 Domain-Diacylglycerol Binding Assay (Fluorescence Polarization)

This protocol describes a method to quantify the binding of diacylglycerols to the C1 domain of PKC using fluorescence polarization.

Materials:

  • Fluorescently labeled C1 domain of a PKC isozyme (e.g., labeled with fluorescein or another suitable fluorophore).

  • This compound (OPG) and other diacylglycerols.

  • Lipid vesicles (prepared as described in the PKC activity assay protocol, without the diacylglycerol).

  • Binding buffer: 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT.

  • Fluorescence polarization plate reader.

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the diacylglycerol to be tested. The diacylglycerol should be incorporated into lipid vesicles.

    • In a microplate, add a fixed concentration of the fluorescently labeled C1 domain to each well.

    • Add increasing concentrations of the diacylglycerol-containing lipid vesicles to the wells.

    • Include control wells with lipid vesicles lacking diacylglycerol.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters for the fluorophore used.

    • The instrument measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.

  • Data Analysis:

    • The fluorescence polarization (P) is calculated using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is a grating factor specific to the instrument.

    • Plot the change in fluorescence polarization as a function of the diacylglycerol concentration.

    • Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity. A lower Kd indicates a higher binding affinity.

This comprehensive guide provides researchers with the necessary information and protocols to effectively compare this compound with other diacylglycerols, facilitating informed decisions in their research and development endeavors.

References

A Comparative Guide to 1-Oleoyl-2-palmitoylglycerol (OPG) and 1-Palmitoyl-2-oleoylglycerol (POG) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Two Key Diacylglycerol Isomers: Metabolic Fate, Signaling Effects, and Experimental Considerations

In the realm of lipid research and drug development, the specific positioning of fatty acids on a glycerol backbone can dramatically alter a molecule's biological activity. This guide provides a detailed comparison of two isomeric diacylglycerols (DAGs), 1-Oleoyl-2-palmitoylglycerol (OPG) and 1-palmitoyl-2-oleoylglycerol (POG). Understanding their distinct metabolic fates and signaling properties is crucial for researchers investigating lipid metabolism, cellular signaling, and for professionals developing therapeutics targeting these pathways.

Executive Summary

This compound (OPG) and 1-palmitoyl-2-oleoylglycerol (POG) are structurally similar, yet their physiological effects are predicted to differ significantly due to the stereospecificity of lipases and signaling proteins. The key distinction lies in the location of the saturated fatty acid (palmitic acid) and the monounsaturated fatty acid (oleic acid). In OPG, palmitic acid is at the sn-2 position, making it more likely to be absorbed as 2-palmitoylglycerol. In contrast, the palmitic acid in POG is at the sn-1 position, favoring its hydrolysis and potential excretion. This fundamental difference in digestion and absorption has downstream consequences for lipid metabolism and cellular signaling, particularly in the activation of protein kinase C (PKC) isoforms.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in the predicted metabolic fate and signaling effects of OPG and POG based on current scientific understanding of diacylglycerol metabolism.

FeatureThis compound (OPG)1-Palmitoyl-2-oleoylglycerol (POG)Rationale & References
Structure Oleic acid at sn-1, Palmitic acid at sn-2Palmitic acid at sn-1, Oleic acid at sn-2Isomeric difference in fatty acid position.
Primary Digestion Product 2-Palmitoylglycerol (2-PMG) and free oleic acid2-Oleoylglycerol (2-OMG) and free palmitic acidPancreatic lipase preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions.[1]
Palmitic Acid Absorption HigherLowerFatty acids at the sn-2 position are more readily absorbed as monoacylglycerols. Free palmitic acid can form insoluble soaps with calcium and be excreted.
Predicted Bioavailability of Palmitic Acid HighLowDependent on absorption efficiency.
PKC Activation Potent activator of conventional and novel PKC isoformsLess potent activator of conventional and novel PKC isoformssn-1,2-diacylglycerols are the specific physiological activators of cPKC and nPKC.[2][3]

A study comparing 1,2-diacylglycerol (structurally similar to OPG) and 1,3-diacylglycerol in growing pigs provides some in vivo data on the effects of DAG structure on nutrient digestibility and growth performance.

ParameterControl Diet+0.20% 1,2-Diacylglycerol+0.20% 1,3-Diacylglycerol
Average Daily Gain (g)780790820
Feed Conversion Ratio2.352.332.28
Dry Matter Digestibility (%)85.285.886.5
Crude Fat Digestibility (%)78.179.280.5
*Indicates a statistically significant difference compared to the control diet (P < 0.05). Data adapted from a study in growing pigs.[1]

Signaling Pathways: The Critical Role of the sn-2 Position

The differential effects of OPG and POG are most pronounced in their ability to act as second messengers in cellular signaling cascades. Specifically, the activation of Protein Kinase C (PKC) is highly dependent on the diacylglycerol isomer.

PKC Activation Pathway

sn-1,2-diacylglycerols, such as OPG, are the endogenous activators of conventional (cPKC) and novel (nPKC) PKC isoforms. Upon generation at the plasma membrane, OPG recruits PKC to the membrane, leading to its activation and the phosphorylation of downstream target proteins. This pathway is integral to a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. POG, being a sn-1,3-like structure in terms of lipase action, is not the primary physiological activator of these PKC isoforms.

PKC_Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis OPG This compound (OPG) PIP2->OPG 4. Generation PKC_inactive PKC (inactive) OPG->PKC_inactive 5. Recruitment & Activation PKC_active PKC (active) Downstream_Targets Downstream Targets PKC_active->Downstream_Targets 6. Phosphorylation Cellular_Response Cellular Response Downstream_Targets->Cellular_Response 7. Effect

Caption: OPG-mediated activation of Protein Kinase C (PKC).

Experimental Protocols

To aid researchers in the investigation of OPG and POG, we provide detailed methodologies for key experiments.

In Vitro Digestion Model to Determine Hydrolysis Products

This protocol simulates the digestion of OPG and POG in the gastrointestinal tract to identify the resulting monoacylglycerols and free fatty acids.

Materials:

  • This compound (OPG) and 1-palmitoyl-2-oleoylglycerol (POG)

  • Porcine pancreatic lipase (Sigma-Aldrich)

  • Bile salts (Sodium taurocholate and sodium glycodeoxycholate)

  • Tris-HCl buffer (pH 8.0)

  • Calcium chloride (CaCl₂)

  • Hexane and other organic solvents for extraction

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Gas chromatography-mass spectrometry (GC-MS) for fatty acid analysis

Procedure:

  • Prepare a stock solution of the diacylglycerol (OPG or POG) in a suitable organic solvent.

  • Prepare the digestion buffer: Tris-HCl buffer containing bile salts and CaCl₂.

  • Add the diacylglycerol solution to the digestion buffer and emulsify by sonication.

  • Initiate the reaction by adding pancreatic lipase.

  • Incubate the reaction mixture at 37°C with constant stirring.

  • Stop the reaction at various time points by adding a solution to inactivate the lipase (e.g., by lowering the pH or adding a lipase inhibitor).

  • Extract the lipids from the reaction mixture using a biphasic solvent system (e.g., hexane/isopropanol/water).

  • Separate the lipid classes (diacylglycerols, monoacylglycerols, free fatty acids) using TLC.

  • Scrape the corresponding bands from the TLC plate, extract the lipids, and analyze the fatty acid composition of each fraction by GC-MS after derivatization.

In_Vitro_Digestion Start Start Prepare_DAG_Emulsion Prepare Diacylglycerol (OPG or POG) Emulsion Start->Prepare_DAG_Emulsion Add_Lipase Add Pancreatic Lipase Prepare_DAG_Emulsion->Add_Lipase Incubate Incubate at 37°C Add_Lipase->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Lipid_Extraction Lipid Extraction Stop_Reaction->Lipid_Extraction TLC_Separation TLC Separation of Lipid Classes Lipid_Extraction->TLC_Separation GCMS_Analysis GC-MS Analysis of Fatty Acid Composition TLC_Separation->GCMS_Analysis End End GCMS_Analysis->End

Caption: Experimental workflow for in vitro digestion of diacylglycerols.

Caco-2 Cell Model for Studying Intestinal Uptake

The Caco-2 cell line is a well-established model for studying the intestinal absorption of lipids.

Materials:

  • Caco-2 cells (ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM) and fetal bovine serum (FBS)

  • Transwell inserts

  • Radiolabeled fatty acids (e.g., [³H]palmitic acid and [¹⁴C]oleic acid)

  • Scintillation counter

Procedure:

  • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Prepare micellar solutions of OPG and POG containing radiolabeled fatty acids.

  • Wash the Caco-2 cell monolayers with phosphate-buffered saline (PBS).

  • Add the micellar solutions to the apical side of the Transwell inserts.

  • Incubate for various time points at 37°C.

  • At each time point, wash the cells extensively with cold PBS to remove non-absorbed lipids.

  • Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter to determine the amount of absorbed fatty acids.

  • The basolateral medium can also be collected to assess the transport of fatty acids across the monolayer.

PKC Activation Assay

This protocol describes a method to measure the activation of PKC in response to OPG or POG treatment in a cell-based assay.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • OPG and POG

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Cell lysis buffer

  • Antibodies specific for total PKC and phosphorylated PKC substrates

  • Western blotting reagents and equipment

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with OPG, POG, or PMA for a specified time.

  • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with antibodies against phosphorylated PKC substrates to assess PKC activity.

  • Normalize the results to the total amount of a specific PKC isoform or a loading control protein.

Conclusion

The positional isomerism of this compound and 1-palmitoyl-2-oleoylglycerol dictates their distinct metabolic fates and signaling activities. OPG, with palmitic acid at the sn-2 position, is more likely to be absorbed as 2-palmitoylglycerol and is a potent activator of PKC signaling. Conversely, the palmitic acid in POG is more susceptible to hydrolysis and may have lower bioavailability and reduced signaling activity. These differences are of paramount importance for researchers in nutrition, metabolic diseases, and drug development. The provided experimental protocols offer a starting point for the further elucidation of the specific effects of these and other diacylglycerol isomers.

References

Unveiling 1-Oleoyl-2-palmitoylglycerol: A Comparative Guide to Measurement Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 1-Oleoyl-2-palmitoylglycerol (OPG) is critical. This structured diacylglycerol plays a significant role in various physiological processes, including cell signaling. This guide provides an objective comparison of the primary analytical methods used for OPG measurement, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.

The principal methods for the quantification of OPG and other similar diacylglycerols (DAGs) include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired level of structural confirmation. The following table summarizes the key performance metrics for LC-MS/MS, GC-FID, and HPLC-ELSD based on available validation data for diacylglycerols and other lipids. It is important to note that performance can vary based on the specific instrument, experimental conditions, and the analyte .

Performance MetricLC-MS/MSGC-FIDHPLC-ELSD
Linearity (R²) >0.99[1]>0.9998[2]≥0.997[3]
Limit of Detection (LOD) 1.5 µg/g (for OPO in infant formula)0.21 - 0.54 µg/mL (for fatty acid methyl esters)[2]0.02 - 0.04 µg[3]
Limit of Quantitation (LOQ) 5.0 µg/g (for OPO in infant formula)0.63 - 1.63 µg/mL (for fatty acid methyl esters)[2]0.04 - 0.10 µg[3]
Accuracy (% Recovery) 80.3% - 101.4% (for OPO in infant formula)98.2% - 101.9% (for fatty acids)[4]92.9% - 108.5%[3]
Precision (%RSD) 3.11% - 5.68% (for OPO in infant formula)<1.3% (for milk fat)[4]<5%[3]
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time)Low (universal detector)
Throughput HighModerateModerate
Derivatization Often not required, but can enhance sensitivity[1][5]Required (e.g., silylation or methylation)[6][7]Not required

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative protocols for each of the key methods discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of OPG. It combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry.

Sample Preparation:

  • Lipid Extraction: Extract lipids from the sample matrix using a modified Bligh and Dyer method. To a homogenized sample, add a 2:1 (v/v) mixture of chloroform:methanol.

  • Phase Separation: Add water to induce phase separation. The lower organic phase containing the lipids is collected.

  • Drying and Reconstitution: The organic extract is dried under a stream of nitrogen and reconstituted in an appropriate solvent, such as a mixture of isopropanol:acetonitrile:water.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18) is commonly used.

  • Mobile Phase: A gradient elution with a binary solvent system, such as mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate).

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Column Temperature: Maintained at approximately 40-50°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for diacylglycerols.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for OPG.

  • Internal Standard: A deuterated or ¹³C-labeled OPG analogue should be used as an internal standard to ensure accurate quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for lipid analysis. For non-volatile compounds like OPG, derivatization is a necessary step to increase their volatility.

Sample Preparation and Derivatization:

  • Lipid Extraction: Extract lipids as described for the LC-MS/MS method.

  • Derivatization: The hydroxyl group of OPG must be derivatized. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at 70°C for 30 minutes.

  • Extraction of Derivatives: After derivatization, the trimethylsilyl (TMS) ethers of OPG are extracted with a non-polar solvent like hexane.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ht) is suitable for the separation of derivatized lipids.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Injector Temperature: Typically set to a high temperature (e.g., 340°C) to ensure complete vaporization.

  • Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a final temperature of around 370°C to elute the high-molecular-weight TMS-derivatives.

Detection:

  • Detector: A Flame Ionization Detector (FID) is used for quantification. The detector temperature is typically set at 380°C.

High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD)

HPLC-ELSD provides a universal detection method for non-volatile analytes like OPG without the need for chromophores or fluorophores.

Sample Preparation:

  • Lipid Extraction: Follow the same lipid extraction procedure as for LC-MS/MS.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the HPLC mobile phase, such as a mixture of chloroform and methanol.

Chromatographic Conditions:

  • Column: A normal-phase column (e.g., silica) or a reversed-phase C18 column can be used. Normal-phase chromatography is often preferred for separating lipid classes.

  • Mobile Phase: For normal-phase separation, a gradient of hexane and isopropanol with a small amount of acetic acid is common. For reversed-phase, a gradient of methanol/water and isopropanol/acetonitrile can be used.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

Detection:

  • Detector: An Evaporative Light Scattering Detector (ELSD).

  • Nebulizer Temperature and Gas Flow: These parameters need to be optimized for the specific mobile phase composition and flow rate. A typical nebulizer temperature is around 30-40°C.

Signaling Pathway and Experimental Workflow

To provide a broader context for the importance of OPG measurement, the following diagrams illustrate a key signaling pathway involving diacylglycerols and a general workflow for their analysis.

Diacylglycerol_PKC_Signaling_Pathway cluster_membrane Plasma Membrane GPCR G-Protein Coupled Receptor (GPCR) G_Protein Gq/11 Protein GPCR->G_Protein Ligand Binding PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Opens channels Ca2->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Proteins Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Leads to

Caption: Diacylglycerol/Protein Kinase C Signaling Pathway.

Experimental_Workflow Sample Biological Sample (Tissue, Cells, etc.) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Derivatization (for GC-FID) Extraction->Derivatization If required Analysis Instrumental Analysis Extraction->Analysis Direct GCFID GC-FID Derivatization->GCFID LCMS LC-MS/MS Analysis->LCMS Analysis->GCFID HPLCELSD HPLC-ELSD Analysis->HPLCELSD Data Data Acquisition and Processing LCMS->Data GCFID->Data HPLCELSD->Data Quantification Quantification (using internal standards) Data->Quantification Result Result Reporting Quantification->Result

Caption: Generalized Experimental Workflow for OPG Analysis.

References

The Gold Standard for Lipid Signaling Research: Validating Assays with Isotopically Labeled 1-Oleoyl-2-palmitoylglycerol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics and drug development, the precise quantification of signaling lipids is paramount. Diacylglycerols (DAGs), such as 1-Oleoyl-2-palmitoylglycerol (OPG), are critical second messengers in a multitude of cellular signaling pathways, making their accurate measurement essential for understanding disease mechanisms and developing novel therapeutics. This guide provides an objective comparison of the use of isotopically labeled OPG for the validation of analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), against other common internal standards.

The Critical Role of Internal Standards in Quantitative Lipidomics

The complexity of biological matrices presents a significant challenge for the accurate quantification of lipids. Variations in sample extraction efficiency, matrix effects, and instrument response can all introduce significant errors. To correct for these variables, internal standards (IS) are indispensable. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. Structurally identical, stable isotope-labeled compounds are widely considered the "gold standard" for internal standardization in mass spectrometry-based analyses.[1]

Isotopically Labeled this compound: The Superior Choice

For the specific and accurate quantification of OPG, the use of an isotopically labeled counterpart, such as this compound-d5 (OPG-d5), offers unparalleled advantages over other types of internal standards.

Key Advantages of Isotopically Labeled OPG:

  • Identical Chemical and Physical Properties: OPG-d5 shares the same chromatographic retention time, ionization efficiency, and fragmentation pattern as the endogenous, unlabeled OPG. This ensures that any variations encountered during sample preparation and analysis affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.

  • Minimal Isotopic Effect: The use of deuterium (d5) labeling introduces a minimal isotopic effect, ensuring that the labeled and unlabeled molecules behave virtually identically during chromatographic separation and mass spectrometric detection.

  • Reduced Ion Suppression/Enhancement: Co-elution of the analyte and the isotopically labeled internal standard helps to compensate for matrix-induced ion suppression or enhancement, a common issue in complex biological samples.

Performance Comparison of Internal Standards for Diacylglycerol Analysis

The choice of internal standard significantly impacts the reliability of quantitative data. The following table provides a comparative overview of the performance of isotopically labeled OPG against other commonly used internal standards for diacylglycerol analysis. The data presented is a representative summary based on typical performance metrics observed in lipidomics literature.

Internal Standard TypeAnalyte SpecificityCo-elution with AnalyteCorrection for Matrix EffectsPotential for Inaccurate Quantification
Isotopically Labeled this compound (e.g., OPG-d5) HighYesExcellentLow
Other Isotopically Labeled Diacylglycerols (e.g., d5-Dipalmitin) Moderate to HighPartialGood to ExcellentLow to Moderate
Non-Isotopically Labeled Structural Analogs (e.g., Di-heptadecanoin) Low to ModerateNoPoor to ModerateModerate to High
Lipid Class-Specific Standards (e.g., a single deuterated DAG for all DAGs) LowPartialModerateModerate to High

Table 1: Comparison of Performance Metrics for Different Internal Standards in Diacylglycerol Analysis. This table illustrates the superior performance of an isotopically labeled analyte-specific internal standard like OPG-d5.

Experimental Protocols

Accurate and reproducible quantification of OPG requires a well-defined and validated experimental protocol. The following is a representative protocol for the analysis of OPG in a biological matrix using LC-MS/MS with isotopically labeled OPG as an internal standard.

Protocol: Quantification of this compound in Cell Lysates by LC-MS/MS

1. Sample Preparation and Lipid Extraction:

  • Harvest and lyse cells according to standard laboratory procedures.

  • To 100 µL of cell lysate, add 10 µL of a 1 µg/mL solution of this compound-d5 in methanol as the internal standard.

  • Perform lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol:water (2:2:1.8, v/v/v) solvent system.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of methanol/chloroform (9:1, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM ammonium formate in water.

    • Mobile Phase B: 10 mM ammonium formate in methanol/isopropanol (1:1, v/v).

    • Gradient: A suitable gradient to separate diacylglycerol species.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (OPG): Precursor ion [M+NH4]+ → Product ion (specific fragment).

      • This compound-d5 (OPG-d5): Precursor ion [M+5+NH4]+ → Product ion (corresponding specific fragment).

    • Optimize collision energy and other MS parameters for maximum signal intensity.

3. Data Analysis and Quantification:

  • Integrate the peak areas for both the endogenous OPG and the OPG-d5 internal standard.

  • Calculate the ratio of the peak area of OPG to the peak area of OPG-d5.

  • Quantify the concentration of OPG in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of unlabeled OPG and a fixed concentration of OPG-d5.

Visualizing the Role of OPG in Cellular Signaling

This compound is a key signaling molecule that activates Protein Kinase C (PKC), a family of enzymes that play a crucial role in a wide array of cellular processes. The following diagrams illustrate the experimental workflow for OPG quantification and its central role in the PKC signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Cell Lysate) Add_IS Spike with OPG-d5 Internal Standard Sample->Add_IS Lipid_Extraction Lipid Extraction (Bligh-Dyer) Add_IS->Lipid_Extraction Dry_Extract Dry Extract Lipid_Extraction->Dry_Extract Reconstitute Reconstitute in LC-MS/MS Buffer Dry_Extract->Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Standard Curve) Data_Processing->Quantification

Caption: Experimental workflow for the quantification of this compound (OPG) using an isotopically labeled internal standard.

PKC_Signaling_Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 OPG This compound (DAG) PIP2->OPG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) OPG->PKC Activates Ca_release->PKC Activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response

Caption: Activation of the Protein Kinase C (PKC) signaling pathway by this compound (OPG).

Conclusion

For researchers, scientists, and drug development professionals engaged in the study of lipid signaling, the use of isotopically labeled this compound as an internal standard is the unequivocal method of choice for achieving accurate and reliable quantification. Its ability to meticulously control for analytical variability ensures the generation of high-quality data, which is fundamental to advancing our understanding of cellular processes and developing effective therapeutic interventions. By adhering to validated experimental protocols and employing the gold standard of internal standards, the scientific community can ensure the integrity and reproducibility of their findings in the dynamic field of lipidomics.

References

Safety Operating Guide

Proper Disposal of 1-Oleoyl-2-palmitoylglycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the disposal of 1-Oleoyl-2-palmitoylglycerol based on standard laboratory safety practices. A specific Safety Data Sheet (SDS) for this compound was not identified in the available resources. Therefore, it is mandatory for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For this compound, a diglyceride, the disposal procedure hinges on its classification as either hazardous or non-hazardous waste, a determination that must be made in consultation with your institution's EHS office.

Immediate Safety and Handling

Before proceeding with any disposal steps, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the material in a well-ventilated area. In case of a spill, contain the substance with an inert absorbent material and follow your laboratory's established spill cleanup procedures.

Step-by-Step Disposal Protocol

  • Consult Institutional Guidelines: The first and most critical step is to contact your institution's EHS office. They will provide definitive guidance on how to dispose of this compound in accordance with regulatory requirements.

  • Waste Characterization: In the absence of a specific SDS, a waste determination must be performed. While this compound is not typically considered a highly hazardous substance, it is essential to evaluate it against the criteria for hazardous waste, such as ignitability, corrosivity, reactivity, and toxicity.

  • Non-Hazardous Waste Disposal: If your EHS office deems the material to be non-hazardous, they may approve one of the following disposal methods:

    • Solid Waste: If the this compound is in a solid or semi-solid form, it may be permissible to dispose of it as regular solid waste. However, do not place it in standard laboratory trash cans that are handled by custodial staff. It should be securely packaged, clearly labeled as "non-hazardous," and disposed of directly into an appropriate waste container as directed by your EHS office.[1]

    • Incineration: Another common method for disposing of non-hazardous chemical waste is through incineration at a licensed facility. Your EHS office will coordinate this.

  • Hazardous Waste Disposal: If the material is determined to be hazardous, or if it is mixed with a hazardous solvent, it must be disposed of through your institution's hazardous waste program.[2][3]

    • Containment: Collect the waste in a chemically compatible container that is in good condition and has a secure lid.[2]

    • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other constituents present.

    • Storage: Store the container in a designated satellite accumulation area until it is collected by EHS personnel.[4]

  • Disposal of Empty Containers: Empty containers that once held this compound must also be handled properly. Many institutions require that containers be triple-rinsed with a suitable solvent.[5] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5] After rinsing, deface the original label and dispose of the container as directed by your EHS office.

Quantitative Data for Waste Characterization

The following table provides general criteria, as defined by the Resource Conservation and Recovery Act (RCRA), used to determine if a chemical waste is hazardous.

CharacteristicDefinition
Ignitability Liquids with a flash point less than 60°C (140°F).[6]
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.
Toxicity Wastes that contain certain concentrations of specific toxic contaminants that could be released into groundwater.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Have this compound for disposal ConsultEHS Consult Institutional EHS Office and SDS Start->ConsultEHS IsHazardous Is the waste classified as hazardous? ConsultEHS->IsHazardous NonHazardousDisposal Follow EHS-approved non-hazardous disposal protocol (e.g., designated solid waste) IsHazardous->NonHazardousDisposal No   HazardousDisposal Collect in a labeled, compatible container for hazardous waste pickup IsHazardous->HazardousDisposal  Yes End End: Waste properly disposed NonHazardousDisposal->End HazardousDisposal->End

Caption: Disposal decision workflow for this compound.

References

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